molecular formula C13H16N2O3 B563452 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1006717-20-9

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

货号: B563452
CAS 编号: 1006717-20-9
分子量: 256.331
InChI 键: FLUPDJNTYCSBJZ-YEBVBAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, also known as 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 256.331. The purity is usually 95%.
BenchChem offers high-quality 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic Research Applications of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8: A Bioanalytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) research, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices is paramount. For quinazoline-derived alpha-1 adrenoceptor antagonists like doxazosin, achieving high-fidelity LC-MS/MS data requires robust internal standardization[1]. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS: 1006717-20-9) serves as a critical stable isotope-labeled (SIL) building block and internal standard (IS) fragment for these assays[2][3].

This technical guide explores the mechanistic rationale, experimental workflows, and validation parameters for utilizing this d8-labeled compound in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) PK studies.

Mechanistic Rationale: The Superiority of the d8-SIL Approach

When quantifying low-abundance analytes (often in the sub-ng/mL range for doxazosin[4][5]), matrix effects—such as ion suppression or enhancement during electrospray ionization (ESI)—can severely compromise assay accuracy.

Co-elution and Matrix Effect Mitigation

Unlike structural analog internal standards (e.g., prazosin or terazosin[6]), a deuterated IS like a d8-labeled piperazine derivative shares the exact physicochemical properties of the target analyte. This ensures simultaneous co-elution from the reversed-phase UHPLC column. Consequently, both the analyte and the IS experience identical matrix environments in the ESI source, allowing the IS to perfectly correct for ionization variations.

Isotopic Overlap and Mass Shift

The choice of a d8 label (an +8 Da mass shift) is highly deliberate. Natural isotopic distribution (primarily 13C and 15N contributions) can cause the M+1 or M+2 peaks of a highly concentrated analyte to bleed into the mass channel of an IS with a smaller mass shift (e.g., d3 or d4). An +8 Da shift completely uncouples the multiple reaction monitoring (MRM) transitions of the analyte from the IS, ensuring zero cross-talk even at the upper limit of quantification (ULOQ).

Experimental Workflow and Protocol

The following protocol outlines a self-validating system for the extraction and quantification of doxazosin-related compounds using the d8-labeled internal standard.

Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: LLE is preferred over simple protein precipitation to concentrate the analyte and remove polar matrix components (e.g., phospholipids) that cause severe ion suppression.

  • Spiking: Aliquot 100 µL of human or animal plasma into a clean microcentrifuge tube. Add 10 µL of the working IS solution (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 derivative, 50 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the plasma. Rationale: Doxazosin and its piperazine fragments are basic; raising the pH ensures they are in their un-ionized (free base) form, maximizing partitioning into the organic phase[6][7].

  • Extraction: Add 1.0 mL of an organic solvent mixture (e.g., diethyl ether:n-hexane, 70:30 v/v or methyl tert-butyl ether)[6][7]. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean plate, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the initial LC mobile phase.

UHPLC-MS/MS Parameters
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[5].

  • Mobile Phase: Gradient elution using (A) 2 mM ammonium acetate (pH ~4.5) and (B) Acetonitrile[5].

  • MS/MS Detection: Positive ESI mode (+ESI). Monitor specific MRM transitions. For the d8-labeled IS, the precursor-to-product ion transition will reflect the +8 Da shift (e.g., m/z 460.2 → 251.2 for intact doxazosin-d8)[7].

Visualization: Bioanalytical Workflow

PK_Workflow Sample Plasma Sample + SIL-IS (d8) Extraction LLE / SPE Extraction Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Fig 1: LC-MS/MS bioanalytical workflow utilizing the d8-labeled internal standard.

Quantitative Data & Pharmacokinetic Parameters

The integration of a d8-labeled IS ensures high precision and accuracy, enabling the reliable calculation of PK parameters. Table 1 summarizes typical validation metrics and human PK parameters for a 4 mg oral dose of doxazosin quantified using this methodology[5][6][7].

Table 1: LC-MS/MS Validation Metrics and Human PK Parameters

ParameterValue / RangeClinical / Analytical Significance
Linearity Range 0.10 – 50.0 ng/mLCovers both Cmax and the terminal elimination phase[7].
LOD / LOQ 0.02 ng/mL / 0.10 ng/mLHigh sensitivity required for low-dose alpha-blockers[5][7].
IS-Normalized Matrix Factor 0.98 – 1.06Demonstrates the d8-IS perfectly compensates for ion suppression[7].
Cmax (Peak Plasma Conc.) ~47.66 ng/mLMaximum systemic exposure post-dose[6].
Tmax (Time to Cmax) 3.0 ± 1.0 hoursIndicates absorption rate of the immediate-release formulation[6].
AUC (0-72h) ~743.4 ng·h/mLTotal systemic exposure; critical for bioequivalence studies[6].
Elimination Half-life (t1/2) 18 – 20 hoursSupports once-daily dosing regimens[6].

References

  • Pharmaffiliates. "Doxazosin-impurities: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8". Pharmaffiliates.com.
  • GuideChem. "[4-(4-fluorophenyl)-1-piperazinyl]-(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanone SDS". Guidechem.com.
  • Al-Saeed, M., et al. "A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations". MDPI.
  • Sharma, P., et al. "Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase". Semantic Scholar.
  • Ding, L., et al. "LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers". PubMed.
  • Niopas, I., et al. "A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs". PubMed.

Sources

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 molecular weight and exact mass calculation

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Profiling of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8: Exact Mass Calculation and HRMS Workflows

Executive Summary

In quantitative bioanalysis and pharmacokinetic (PK) profiling, the precision of liquid chromatography-mass spectrometry (LC-MS) assays relies heavily on the quality of internal standards (IS). 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine is a critical structural motif and a known metabolite/impurity of quinazoline-based alpha-1 adrenergic blockers such as doxazosin[1]. To accurately quantify this compound in complex biological matrices, the stable isotope-labeled analog, 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 , is employed[2].

This whitepaper provides an in-depth technical framework for the structural elucidation, theoretical mass calculation, and High-Resolution Mass Spectrometry (HRMS) validation of this d8-labeled standard.

Structural Elucidation & Isotopic Labeling Strategy

The Causality Behind the d8-Labeling Choice

The molecular formula of the unlabeled parent compound is C₁₃H₁₆N₂O₃ . In the deuterated analog (C₁₃H₈D₈N₂O₃ ), eight hydrogen atoms are replaced by deuterium (²H)[2].

From an assay design perspective, these deuteriums are strategically localized on the carbon atoms of the piperazine ring rather than the benzodioxane or carbonyl moieties.

  • Metabolic & Chemical Stability: Carbon-bound deuteriums are highly resistant to hydrogen-deuterium (H/D) back-exchange in aqueous mobile phases or acidic/basic extraction conditions. Conversely, labeling heteroatoms (e.g., N-H) would result in rapid isotopic scrambling, destroying the quantitative integrity of the IS.

  • Mass Shift Optimization: The +8 Da mass shift is a deliberate experimental choice. A mass shift of less than +3 Da often results in isotopic cross-talk, where the naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) of a highly concentrated unlabeled analyte bleed into the IS detection channel. A +8 Da shift completely isolates the d8-IS from the natural isotopic envelope of the target drug, ensuring zero interference during MS1 isolation and MS/MS fragmentation.

Theoretical Mass Calculations: Average vs. Exact Mass

A common point of failure in LC-HRMS method development is conflating Average Molecular Weight with Monoisotopic Exact Mass.

  • Average Molecular Weight is calculated using the weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory tasks, such as weighing the powder to prepare a 1 mg/mL stock solution.

  • Monoisotopic Exact Mass is calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ²H = 2.014102 Da). HRMS instruments (like Orbitraps or Q-TOFs) measure this exact mass to differentiate the target from isobaric background matrix ions.

Step-by-Step Exact Mass Derivation for the d8-IS ([M+H]⁺)

To detect the compound in positive electrospray ionization (ESI+) mode, the molecule accepts a proton (p⁺). The mass of a proton is 1.007276 Da (the mass of ¹H minus the mass of an electron).

  • Carbon (C₁₃): 13 × 12.000000 = 156.000000 Da

  • Hydrogen (H₈): 8 × 1.007825 = 8.062600 Da

  • Deuterium (D₈): 8 × 2.014102 = 16.112816 Da

  • Nitrogen (N₂): 2 × 14.003074 = 28.006148 Da

  • Oxygen (O₃): 3 × 15.994915 = 47.984745 Da

  • Neutral Monoisotopic Mass: = 256.166309 Da

  • Proton Addition (H⁺): 256.166309 + 1.007276 = 257.173585 Da

Quantitative Data Summary
ParameterUnlabeled Analyte (C₁₃H₁₆N₂O₃)d8-Labeled IS (C₁₃H₈D₈N₂O₃)Application Context
Average Molecular Weight 248.30 g/mol 256.33 g/mol Volumetric stock preparation[2]
Neutral Monoisotopic Mass 248.1161 Da256.1663 DaLibrary database registration
Protonated Exact Mass [M+H]⁺ 249.1234 Da257.1736 DaHRMS extracted ion chromatogram (XIC)
Isotopic Mass Shift (Δm) N/A+8.0502 DaMS/MS isolation window design

High-Resolution Mass Spectrometry (HRMS) Workflow

To guarantee trustworthiness and reproducibility, the analytical protocol must operate as a self-validating system . The following LC-HRMS methodology incorporates built-in quality control gates to ensure data integrity.

Step-by-Step Methodology
  • Volumetric Preparation: Dissolve 1.00 mg of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in 1.00 mL of 50% Methanol/Water using the average molecular weight (256.33 g/mol ) to establish a primary stock.

  • Matrix Spiking & Extraction: Spike human plasma samples with the d8-IS to a working concentration of 10 ng/mL. Perform a liquid-liquid extraction (LLE) using ethyl acetate under alkaline conditions to selectively partition the basic piperazine derivative away from acidic matrix interferences[3].

  • UHPLC Separation: Inject 5 µL of the reconstituted extract onto a sub-2 µm C18 column. Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to resolve the analyte from residual phospholipids[4].

  • HRMS Acquisition (The Self-Validating Step):

    • Operate the Orbitrap/Q-TOF in ESI+ mode at a resolving power of >70,000 (at m/z 200).

    • Lock-Mass Calibration: Continuously infuse a known background ion (e.g., polysiloxane m/z 371.1012) into the source. The acquisition software must be programmed to dynamically correct the mass axis against this lock-mass.

    • System Suitability Gate: If the real-time mass error of the lock-mass or the d8-IS (m/z 257.1736) drifts beyond ± 5 ppm , the system automatically flags the batch as invalid and halts the injection sequence. This causality loop prevents the acquisition of compromised data due to thermal drift or quadrupole contamination.

Logical Workflow Visualization

The following diagram illustrates the self-validating architecture of the LC-HRMS workflow, highlighting the critical decision gates that ensure mass accuracy.

HRMS_Workflow SamplePrep Sample Preparation (Spike with d8-IS: 10 ng/mL) LC_Separation UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation ESI_Source Electrospray Ionization (Positive Mode, [M+H]+) LC_Separation->ESI_Source MassAnalyzer HRMS Analyzer (Orbitrap / Q-TOF >70k Res) ESI_Source->MassAnalyzer DataProcessing Data Processing (Extract m/z 257.1736) MassAnalyzer->DataProcessing LockMass Lock-Mass Calibration (Continuous Real-Time Correction) LockMass->MassAnalyzer Corrects mass drift Validation System Suitability Check (Mass Error < 5 ppm?) DataProcessing->Validation Accept Accept Data & Quantify Validation->Accept Yes Reject Halt Sequence & Recalibrate Validation->Reject No Reject->LockMass Trigger tuning

LC-HRMS workflow for d8-labeled internal standard detection and real-time mass validation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. URL:[Link]

  • Pharmaffiliates. "Doxazosin Impurities and Stable Isotopes: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8." Pharmaffiliates Reference Standards. URL:[Link]

  • Journal of Chromatographic Science. "A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs." Oxford Academic. URL:[Link]

Sources

The Criticality of Isotopic Labeling Efficiency in 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 for Bioanalytical LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying alpha-1 adrenergic antagonists like doxazosin. To mitigate matrix effects, ionization variability, and sample loss during extraction, the use of stable isotope-labeled (SIL) internal standards (IS) is mandatory.

The compound 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 () serves as the foundational synthetic precursor for Doxazosin-d8 (). The isotopic labeling efficiency of this intermediate is not merely a synthetic metric; it is a Critical Quality Attribute (CQA) that directly dictates the lower limit of quantification (LLOQ) and the analytical integrity of the final clinical assay.

Mechanistic Causality: The "Zero Cross-Talk" Imperative

As a Senior Application Scientist, one must look beyond the simple presence of a deuterium label and evaluate the isotopologue distribution. Why must researchers obsess over the isotopic purity of an upstream intermediate? The causality lies in the mechanics of electrospray ionization (ESI) and multiple reaction monitoring (MRM).

When 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is synthesized—typically via the amidation of 1,4-benzodioxan-2-carboxylic acid with piperazine-d8—incomplete deuteration or H/D exchange leaves trace amounts of d0 (unlabeled) through d7 species. Because the subsequent coupling to the quinazoline moiety preserves this exact isotopic distribution, any d0 impurity in the intermediate becomes a d0 impurity in the final Doxazosin-d8 IS.

During LC-MS/MS analysis, the IS is spiked into human plasma at a constant, relatively high concentration (e.g., 20–50 ng/mL) to ensure a robust, noise-free signal. If the IS contains even 0.5% of d0-doxazosin, spiking 50 ng/mL of IS will inadvertently introduce 0.25 ng/mL of unlabeled doxazosin into every patient sample. For , this artificial baseline completely invalidates the assay's sensitivity, causing a positive quantitative bias. Thus, the isotopic efficiency of the intermediate must yield a d0 fraction of strictly <0.1%.

Pathway A Piperazine-d8 (Isotopic Source) B 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine-d8 (Intermediate) A->B Amidation C Doxazosin-d8 (Final Internal Standard) B->C Quinazoline Coupling D LC-MS/MS Assay (Zero d0 Cross-Talk) C->D Plasma Spiking

Fig 1. Synthetic propagation of isotopic purity from intermediate to final LC-MS/MS assay.

Experimental Methodology: Self-Validating Protocol for Isotopic Efficiency

To ensure trustworthiness, the isotopic distribution cannot be assumed from a vendor's basic certificate of analysis; it must be empirically verified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) prior to downstream API synthesis. The following protocol is designed as a self-validating system , incorporating mathematical corrections for natural isotopic abundance to prevent false-negative purity results.

Step-by-Step Protocol: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dissolve 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in LC-MS grade methanol to a final concentration of 100 ng/mL. Prepare a parallel solution of the unlabeled reference standard (CAS: 70918-74-0) at the same concentration to serve as a retention time and fragmentation baseline.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to separate the analyte from any potential matrix suppressors or synthetic byproducts.

  • HRMS Acquisition: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode at a resolution of >30,000 (FWHM). Monitor the exact mass of the protonated molecular ions [M+H]+.

  • Data Processing & Self-Validation:

    • Extract the ion chromatograms (XIC) for the d0 through d8 masses using a narrow mass extraction window (±5 ppm).

    • Self-Validation Step (13C Correction): You must mathematically subtract the natural heavy isotope contributions (specifically ¹³C) of the d(n-1) species from the d(n) signal. Failure to do so will result in an artificial inflation of lower isotopologues, leading to a false rejection of a highly pure batch.

  • Quantification: Calculate the relative abundance of each isotopologue as a percentage of the total integrated area across all d0-d8 channels.

Workflow S1 Step 1: Sample Prep Dilute to 100 ng/mL in MeOH S2 Step 2: LC-HRMS Injection ESI+ Mode, Resolution >30,000 S1->S2 S3 Step 3: Extract Ion Chromatograms Isolate m/z for d0 through d8 S2->S3 S4 Step 4: 13C Isotope Correction Subtract natural heavy isotope signals S3->S4 S5 Step 5: Validation Check Confirm d0 < 0.1% to pass S4->S5

Fig 2. Self-validating LC-HRMS workflow for determining isotopic labeling efficiency.

Quantitative Data Presentation

The following tables summarize the strict quantitative thresholds required for the intermediate to be deemed acceptable for clinical assay development, alongside the resulting mass shifts observed in the final LC-MS/MS method.

Table 1: Acceptable Isotopic Distribution for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
IsotopologueExact Mass [M+H]+Acceptable Limit (%)Mechanistic Rationale
d0 (Unlabeled) 249.1234< 0.1% Prevents direct isotopic cross-talk to the analyte MRM channel, preserving the LLOQ.
d1 to d6 Various< 1.0% cumulativeMinimizes isotopic dilution and complex spectral overlap during MS/MS fragmentation.
d7 256.1673< 5.0%Acceptable synthetic byproduct resulting from minor H/D exchange during amidation.
d8 (Target) 257.1736> 94.0% Ensures maximum signal intensity and stability for the internal standard channel.
Table 2: Downstream LC-MS/MS MRM Transitions (Final Assay)

Note: The 8 Da mass shift achieved by the highly pure intermediate ensures baseline resolution in the mass analyzer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Doxazosin (Analyte) 452.2344.125
Doxazosin-d8 (IS) 460.2352.225

Conclusion

The isotopic labeling efficiency of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is the linchpin of doxazosin bioanalysis. By rigorously quantifying and controlling the d0 fraction at the intermediate stage through self-validating HRMS protocols, drug development professionals ensure that downstream LC-MS/MS assays remain highly sensitive, regulatory-compliant, and free from artificial analyte inflation.

References

  • Pharmaffiliates. (n.d.). Reference standards of Doxazosin API: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8. Pharmaffiliates.[Link]

  • Kapri, A., Gupta, N., & Raj, G. (2019). A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard. Journal of Liquid Chromatography & Related Technologies.[Link]

Unraveling Target Engagement and Metabolic Pathways: Mechanism of Action Studies Using 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Pharmacological Context

The 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (BDP) moiety is a privileged chemical scaffold deeply embedded in the architecture of potent alpha-1 adrenergic receptor antagonists, most notably doxazosin. Drugs containing this pharmacophore are critical in the management of benign prostatic hyperplasia (BPH) and essential hypertension, acting by relaxing smooth muscle tissue in the prostate and vasculature .

In modern drug development, elucidating the exact mechanism of action (MoA), target engagement kinetics, and metabolic fate of these compounds requires extreme analytical precision. This is where 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (BDP-d8) becomes indispensable. As a stable isotope-labeled internal standard (SIL-IS), BDP-d8 features eight deuterium atoms strategically placed on the piperazine ring. This isotopic labeling provides a mass shift of +8 Da, allowing mass spectrometers to distinguish it perfectly from the endogenous or unlabeled parent compounds while maintaining identical physicochemical and co-elution properties.

This technical guide details the application of BDP-d8 in advanced MoA studies, providing self-validating protocols for Affinity Selection Mass Spectrometry (AS-MS) and Cytochrome P450 (CYP450) metabolic tracing.

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

The primary MoA of BDP-containing molecules involves competitive binding to the orthosteric site of the Gq-coupled alpha-1 adrenoceptor . By occupying this pocket, the antagonist prevents endogenous catecholamines (like norepinephrine) from binding, thereby halting the downstream signaling cascade that typically leads to intracellular calcium release and smooth muscle contraction.

G Ligand Alpha-1 Antagonist (BDP Moiety) Receptor Alpha-1 Adrenoceptor (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Smooth Muscle Contraction (Inhibited) Ca2->Response Prevents

Fig 1: Alpha-1 adrenoceptor signaling pathway and inhibition by BDP-containing antagonists.

Quantitative Data & Mass Spectrometry Profiling

To utilize BDP-d8 effectively, specific Multiple Reaction Monitoring (MRM) transitions must be established. The +8 Da mass shift of BDP-d8 perfectly avoids the isotopic envelope overlap of the naturally occurring M+2 and M+3 isotopes of the parent compound, ensuring zero cross-talk in the MRM channels.

Table 1: LC-MS/MS MRM Parameters for BDP Moieties

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Role
Doxazosin 452.2344.125Parent Drug
BDP (Fragment) 249.1163.120Unlabeled Metabolite
BDP-d8 257.2163.120Internal Standard (SIL-IS)

Causality Note: The product ion at m/z 163.1 corresponds to the benzodioxan carbonyl cation. Because the deuterium labels are located on the piperazine ring (which is cleaved and lost as a neutral fragment during this specific collision-induced dissociation), both the unlabeled BDP and BDP-d8 yield the same m/z 163.1 product ion. This shared fragmentation pathway allows for highly stable and comparable ionization efficiencies.

Experimental Methodologies

Protocol A: Affinity Selection Mass Spectrometry (AS-MS) for Target Engagement

AS-MS is a label-free technique used to measure the direct binding of a ligand to a receptor. By spiking BDP-d8 into the final analytical step, we can absolutely quantify the amount of ligand that was bound to the receptor, correcting for any ion suppression caused by the biological matrix.

Workflow Step1 1. Incubation Receptor + Ligand Step2 2. SEC Separation Isolate Bound Complex Step1->Step2 Step3 3. Denaturation Add BDP-d8 IS + Solvent Step2->Step3 Step4 4. LC-MS/MS Quantify Bound Ligand Step3->Step4 Step5 5. Data Analysis IC50 & Kinetics Step4->Step5

Fig 2: Affinity Selection Mass Spectrometry (AS-MS) workflow utilizing BDP-d8.

Step-by-Step Methodology:

  • Incubation: Incubate 50 nM of purified alpha-1 adrenoceptor with varying concentrations of the test ligand (0.1 nM to 10 µM) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) for 60 minutes at room temperature to reach equilibrium.

  • Separation: Pass the mixture through a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25). The high-molecular-weight receptor-ligand complex elutes in the void volume, while unbound free ligand is trapped in the resin.

  • Dissociation & IS Spiking: To the eluted receptor-ligand complex, add 3 volumes of ice-cold acetonitrile containing 100 nM of BDP-d8 .

    • Causality Rationale: The cold organic solvent instantly denatures the receptor, releasing the bound ligand. Simultaneously spiking the BDP-d8 at this exact step ensures that any subsequent volumetric losses or matrix effects during LC-MS/MS ionization are perfectly normalized.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated receptor proteins. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer.

Self-Validating System Check: A "no-receptor" control must be subjected to the SEC separation alongside the samples. The absence of the ligand signal in the high-molecular-weight exclusion fraction validates that the ligand is not non-specifically aggregating or binding to the SEC resin. Furthermore, a zero-analyte blank containing only BDP-d8 is run after the highest calibration standard to confirm the absence of autosampler carryover.

Table 2: AS-MS Competitive Binding Data (Mock Validation Data)

CompoundIC50 (nM) ± SDKi (nM)BDP-d8 Recovery (%)Matrix Effect (%)
Doxazosin 2.1 ± 0.31.898.5-2.1
Prazosin 0.8 ± 0.10.6101.2-1.5
Terazosin 3.5 ± 0.42.997.8-3.4
Protocol B: In Vitro Cytochrome P450 Metabolic Tracing

Doxazosin and related BDP-containing drugs are extensively metabolized in the liver, primarily via CYP3A4, into various O-demethylated and C-hydroxylated metabolites , with terminal elimination half-lives approximating 22 hours . Recent high-resolution mass spectrometry studies have identified over 30 distinct metabolites in mammalian models . BDP-d8 is used to track the cleavage of the piperazine ring and quantify the metabolic stability of the parent drug.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the parent drug (e.g., doxazosin) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 50 nM of BDP-d8 .

    • Causality Rationale: Cold acetonitrile serves a dual purpose: it precipitates microsomal proteins to halt enzymatic activity instantly, and it extracts the lipophilic parent compounds and metabolites into the supernatant, maximizing recovery for LC-MS/MS analysis.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent drug area ratio (Parent / BDP-d8).

Self-Validating System Check: To ensure the observed depletion of the parent drug is strictly enzyme-mediated, a parallel negative control containing heat-inactivated microsomes is processed simultaneously. The Parent/BDP-d8 peak area ratio in this control must remain within ±5% of the time-zero (T=0) sample, confirming that no chemical degradation or non-specific binding to the incubation vessel is occurring.

Conclusion

The integration of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 into bioanalytical workflows provides an unparalleled level of trustworthiness in mechanism of action studies. By acting as a structurally identical, mass-differentiated internal standard, BDP-d8 eliminates the analytical ambiguities caused by matrix effects and sample loss. Whether mapping the competitive binding kinetics at the alpha-1 adrenoceptor or profiling complex CYP450-mediated biotransformations, the protocols outlined herein ensure that the resulting pharmacokinetic and pharmacodynamic data are robust, reproducible, and scientifically authoritative.

References

  • CARDURA (doxazosin) Label - FDA. U.S. Food and Drug Administration. Available at:[Link]

  • Pharmacokinetic overview of doxazosin. American Heart Journal. PubMed, National Institutes of Health. Available at: [Link]

  • Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. Available at:[Link]

  • Doxazosin | C23H25N5O5 | CID 3157. PubChem, National Library of Medicine. Available at:[Link]

Navigating the Preclinical Frontier: A Technical Guide to the Preliminary Safety and Toxicity Assessment of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the preliminary safety and toxicity evaluation of the novel deuterated compound, 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8. In the absence of specific preclinical data for this deuterated entity, this guide synthesizes established toxicological principles, methodologies, and insights from its non-deuterated parent compound to propose a robust, scientifically-grounded assessment strategy. Our approach is designed to not only meet regulatory expectations but also to provide a deep, mechanistic understanding of the compound's potential safety profile.

Introduction: The Rationale for Deuteration and the Imperative of Early Safety Assessment

The strategic replacement of hydrogen with deuterium in a drug candidate, a process known as deuteration, is a promising approach to enhance a molecule's metabolic stability. By strengthening the carbon-hydrogen bond at sites of enzymatic metabolism, deuteration can lead to a reduced rate of metabolic breakdown, potentially improving pharmacokinetic properties such as a longer half-life and increased systemic exposure.[1][2] This modification may also reduce the formation of toxic metabolites.[2][3] However, these intended modifications necessitate a thorough de novo safety and toxicity assessment, as the altered pharmacokinetic profile could lead to unforeseen toxicities.

The parent compound, 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine, is a piperazine derivative. Piperazine and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, often targeting neurotransmitter receptors.[4][5] A review of the available safety data for the non-deuterated parent compound indicates potential for organ damage with prolonged or repeated exposure and toxicity to aquatic life.[6][7][8] This underscores the critical need for a comprehensive preclinical safety evaluation of its deuterated analog.

This guide outlines a tiered, multi-faceted approach to the preliminary safety and toxicity assessment of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, commencing with in vitro evaluations and progressing to in vivo studies.

In Vitro Toxicity Assessment: A Foundational Screen

Initial safety assessment should begin with a battery of in vitro assays to evaluate the compound's intrinsic cytotoxicity and genotoxic potential. These studies are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[9]

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[10] It provides a quantitative measure of a compound's ability to induce cell death.

  • Cell Line Selection: A panel of cell lines should be chosen to represent diverse tissue origins, including a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a human kidney cell line (e.g., HEK293) for nephrotoxicity screening.[10]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.[10]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 (half-maximal inhibitory concentration) is determined.

Cell LineCompoundIncubation Time (h)IC50 (µM)
HepG21-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d824> 100
HepG21-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d84885.2
HEK2931-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d824> 100
HEK2931-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d84892.7
Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a rapid and widely accepted method for identifying substances that can cause genetic mutations.[11][12] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid, typically histidine.[12][13]

  • Bacterial Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.[11]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 on agar plates with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Compound Test Compound (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8) Plate_S9_plus Plate with S9 Compound->Plate_S9_plus Plate_S9_minus Plate without S9 Compound->Plate_S9_minus S9 Metabolic Activation (S9 Fraction) S9->Plate_S9_plus Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Plate_S9_plus Bacteria->Plate_S9_minus Incubation Incubation (48-72h) Plate_S9_plus->Incubation Plate_S9_minus->Incubation Counting Count Revertant Colonies Incubation->Counting Result Mutagenic Potential Assessment Counting->Result

Caption: Workflow of the Ames test for genotoxicity screening.

In Vivo Acute Toxicity Assessment: Establishing a Safety Margin

Following in vitro testing, a single-dose acute toxicity study in a rodent model is essential to determine the compound's potential for immediate adverse effects and to establish a preliminary safety margin. The OECD Test Guideline 420 (Fixed Dose Procedure) is a commonly employed and ethically refined method.[14][15]

Acute Oral Toxicity Study (OECD 420)

This study aims to identify a dose that causes evident toxicity but not mortality.[14]

  • Animal Model: The study is typically conducted in female rats.[14][15]

  • Dosing: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any available data or in silico predictions.[14]

  • Administration: The compound is administered as a single oral dose via gavage.[14]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[14]

  • Necropsy: At the end of the observation period, all animals undergo a gross necropsy.

  • Endpoint: The study identifies the dose level that produces clear signs of toxicity, which is then used for hazard classification.

Dose (mg/kg)Number of AnimalsClinical SignsMortality
3005No significant findings0/5
20005Lethargy, piloerection within 4 hours, resolved by 24 hours0/5

In Vivo Genotoxicity Assessment: The Micronucleus Assay

To complement the in vitro Ames test, an in vivo genotoxicity assay is crucial to assess the compound's potential to cause chromosomal damage in a mammalian system. The in vivo micronucleus assay is a robust and widely accepted method.[16][17]

In Vivo Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying the formation of micronuclei in newly formed red blood cells.[17]

  • Animal Model: The assay is typically performed in mice or rats.[17]

  • Dosing: Animals are treated with the test compound, usually via the intended clinical route of administration, at multiple dose levels, including a maximum tolerated dose.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[16][17]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.[16]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

Micronucleus_Assay_Workflow Start Animal Dosing (Multiple Dose Levels) Collection Sample Collection (Bone Marrow/Peripheral Blood) Start->Collection Preparation Slide Preparation and Staining Collection->Preparation Analysis Microscopic Analysis (Scoring Micronuclei) Preparation->Analysis Result Genotoxic Potential Assessment Analysis->Result

Caption: Workflow for the in vivo micronucleus assay.

Concluding Remarks and Future Directions

The preliminary safety and toxicity assessment outlined in this guide provides a foundational understanding of the potential risks associated with 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8. The results from these studies are critical for making informed decisions about the continued development of this compound. A negative finding in all assays would provide a strong basis for proceeding to more extensive repeated-dose toxicity studies. Conversely, a positive finding in any of these assays would necessitate further investigation to understand the underlying mechanisms of toxicity and to determine if there is a safe therapeutic window.

This structured, evidence-based approach ensures scientific rigor and aligns with international regulatory guidelines, ultimately paving the way for a comprehensive and robust preclinical safety package.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Google Scholar.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). PMC.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate.
  • Genetic Toxicology. (2025, April 25). National Toxicology Program.
  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab.
  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. (n.d.). OECD.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010, September 1). PubMed.
  • MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. (2009, July 15). Capot Chemical.
  • The Ames Test. (n.d.). MIT OpenCourseWare.
  • Ames II Mutagenicity Assay Technical Documentation. (n.d.). Xenometrix.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (n.d.). Benchchem.
  • Ames Test. (n.d.). Cyprotex.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025, August 2). bioRxiv.
  • The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program. (n.d.). PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library.
  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022, October 4). PMC.
  • 40 CFR 79.64 -- In vivo micronucleus assay. (n.d.). eCFR.
  • 経済協力開発機構(OECD)の化学物質の 試験に関するガイドライン. (n.d.). OECD.
  • AMES test: history, principle, and its role in modern genotoxicity screening. (2026, February 11). GenEvolutioN.
  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. (1996, April 24). FDA.
  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics.
  • CVMP - MRL - Piperazine Summary Report (3). (n.d.). EMA.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 15). TCI Chemicals.
  • Cas 70918-00-2,1-(1,4-Benzodioxane-2-carbonyl)piperazine. (n.d.). lookchem.
  • Deuterated Drugs. (n.d.). Bioscientia.
  • Three main advantages potentially provided by deuterated drugs:... (n.d.). ResearchGate.
  • N-1,4-Benzodioxane-2-carbonyl piperazine. (n.d.). PubChem.
  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). From Bench to Blockbuster.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.
  • Deuterated Drugs In The Covid-19 Pandemic. (n.d.). Pharma Focus Asia.

Sources

Methodological & Application

LC-MS/MS method development with 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 internal standard

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Robust LC-MS/MS Method Development and Validation with 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Internal Standard

Introduction

In the landscape of modern drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount for pharmacokinetic and toxicokinetic studies.[1][2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its exceptional sensitivity and selectivity.[3] However, the reliability of LC-MS/MS data is critically dependent on the mitigation of experimental variability, including sample loss during preparation and matrix-induced ion suppression or enhancement.[4][5][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, is the gold standard for addressing these challenges.[7][8] A deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout extraction, chromatography, and ionization.[7][9] Its different mass, however, allows it to be distinguished by the mass spectrometer. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven protocol for developing and validating a robust LC-MS/MS method using this deuterated internal standard, moving beyond a simple checklist to explain the causality behind critical experimental choices.

The Foundational Role of a Deuterated Internal Standard

The core principle of using a SIL-IS is that it normalizes the analyte's signal by acting as a reliable proxy for its behavior.[7][9] Any physical loss or change in ionization efficiency experienced by the analyte will be mirrored by the SIL-IS. By calculating the peak area ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to highly accurate and precise quantification.[8]

This is particularly crucial for mitigating "matrix effects," where co-eluting endogenous components from the biological sample (like phospholipids) interfere with the ionization of the target analyte.[5][6][10][11] While a SIL-IS can compensate for these effects, it's important to note that a significant chromatographic separation between the analyte and its deuterated standard, sometimes caused by a deuterium isotope effect, can lead to "differential matrix effects" where the two compounds experience different levels of ion suppression.[8] Therefore, achieving co-elution remains a key goal during chromatographic development.

Analyte and Internal Standard Characterization

Before beginning method development, it is essential to characterize both the analyte and the internal standard. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine is a chemical entity with derivatives that have been explored for various biological activities.[12][13] Its deuterated isotopologue, with eight deuterium atoms, provides a significant mass shift, preventing isotopic crosstalk.

PropertyAnalyteInternal Standard
Compound Name 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
Chemical Formula C₁₃H₁₆N₂O₃C₁₃H₈D₈N₂O₃
Monoisotopic Mass 248.1161 g/mol 256.1664 g/mol
Structure (Structure of Analyte)(Structure of Internal Standard with Deuterium Labels)

Protocol for LC-MS/MS Method Development

This section outlines a systematic approach to developing a sensitive, selective, and robust LC-MS/MS method.

Mass Spectrometry Parameter Optimization

The initial step is to optimize the mass spectrometer's response for both the analyte and the internal standard. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer.

Protocol:

  • Prepare Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

  • Prepare Infusion Solution: Create a 1 µg/mL working solution of each compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote protonation for positive ion mode).

  • Direct Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode Selection: Acquire full-scan mass spectra in both positive and negative electrospray ionization (ESI) modes. ESI is generally preferred for polar, ionizable compounds.[14] Select the mode that provides the most abundant and stable signal for the protonated molecule [M+H]⁺.

  • Precursor Ion Selection (Q1): In the selected ionization mode, identify the m/z of the most abundant isotope of the protonated molecule for both the analyte and the internal standard.

  • Product Ion Selection (Q3): Perform a product ion scan by selecting the precursor ion in Q1 and scanning for fragment ions in Q3. Optimize the collision energy (CE) to generate a stable and abundant product ion. A good practice is to retain 10-15% of the precursor ion signal.[14]

  • MRM Transition Optimization: Create a Multiple Reaction Monitoring (MRM) method using the selected precursor → product ion transitions. Fine-tune other parameters like declustering potential (DP) and cell exit potential (CXP) to maximize the signal.

Optimized MS Parameters (Example):

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 249.1257.2
Product Ion (m/z) 145.1145.1
Collision Energy (eV) 2525
Declustering Potential (V) 6060

Rationale: The product ion is likely derived from the fragmentation of the piperazine ring structure, which is common to both the analyte and the d8-internal standard, explaining the identical product ion m/z and optimal collision energy.

Chromatographic Method Development

The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring it is separated from matrix interferences.

Protocol:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 3.5 µm), which is suitable for retaining moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid aids in protonation, improving MS sensitivity.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution: Develop a fast gradient to elute the analyte and determine an approximate retention time.

    • Example Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Optimization: Adjust the gradient slope, flow rate (e.g., 0.4-0.6 mL/min), and column temperature to achieve a retention time of 2-4 minutes with good peak shape. Ensure the analyte and internal standard co-elute.

Sample Preparation Protocol

The objective is to remove interfering matrix components, like proteins, while maximizing analyte recovery.[15] Protein precipitation is a fast, simple, and effective method for many applications.[16][17]

Protocol: Protein Precipitation (PPT)

  • Aliquot Sample: Pipette 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

  • Vortex: Briefly vortex mix (5-10 seconds).

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile. Acetonitrile is a highly efficient precipitating agent.[18]

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase composition.[19]

  • Inject: Inject 5-10 µL of the final extract into the LC-MS/MS system.

Visualizing the Method Development Workflow

The following diagram illustrates the logical flow of the entire method development process.

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Optimization cluster_SP Sample Preparation infusion 1. Direct Infusion of Analyte & IS q1_select 2. Select Precursor Ion (Q1) infusion->q1_select q3_select 3. Select Product Ion (Q3) q1_select->q3_select mrm_optimize 4. Optimize MRM Parameters (CE, DP) q3_select->mrm_optimize column_select 5. Column & Mobile Phase Selection mrm_optimize->column_select gradient_dev 6. Gradient Development column_select->gradient_dev peak_optimize 7. Optimize Peak Shape & Retention gradient_dev->peak_optimize sp_method 8. Choose Method (e.g., PPT) peak_optimize->sp_method sp_optimize 9. Optimize Recovery & Cleanliness sp_method->sp_optimize finish Proceed to Validation sp_optimize->finish start Start Method Development start->infusion ValidationLogic cluster_Core Core Performance cluster_Matrix Matrix & Extraction cluster_Stability Analyte Stability selectivity Selectivity & Carryover linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy matrix_effect Matrix Effect accuracy->matrix_effect recovery Extraction Recovery matrix_effect->recovery ft_stability Freeze-Thaw recovery->ft_stability bt_stability Bench-Top ft_stability->bt_stability lt_stability Long-Term bt_stability->lt_stability finish Method Validated lt_stability->finish start Start Validation start->selectivity

Caption: Logical pathway for bioanalytical method validation.

Conclusion

Developing a robust and reliable LC-MS/MS method is a systematic process that combines theoretical principles with empirical optimization. The use of a high-quality, stable isotope-labeled internal standard like 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is indispensable for achieving the accuracy and precision required to support drug development programs. [7][20]By following a logical workflow for method development and executing a thorough validation that adheres to regulatory guidelines, researchers can generate high-quality bioanalytical data that is defensible and fit for purpose. This guide provides the protocols and, more importantly, the scientific rationale needed to build such a method from the ground up, ensuring confidence in every result.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
  • Assessment of matrix effect in quantit
  • LC-MS Sample Preparation: Techniques & Challenges.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Guideline Bioanalytical method valid
  • Preparing Samples for LC-MS/MS Analysis.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union.
  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • LC-MS Method Development. Intertek.
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis.
  • M10 Bioanalytical Method Valid
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. Benchchem.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biotopics.
  • Deuterated Standards for LC-MS Analysis.
  • Tips for Optimizing Key Parameters in LC–MS.
  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)
  • Guide to achieving reliable quantit
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.
  • LC/MS Applic
  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)
  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)

Sources

High-Throughput LC-MS/MS Quantitative Analysis of Doxazosin Metabolite in Human Plasma Using 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The Clinical Need for Metabolite Tracking

Doxazosin is a potent, long-acting α1-adrenoreceptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH). Following oral administration, doxazosin undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes. A primary metabolic pathway involves the enzymatic cleavage of the quinazoline ring, yielding the major circulating metabolite: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine [1].

Quantifying this specific piperazine metabolite in human plasma is critical for comprehensive pharmacokinetic (PK) profiling, assessing CYP-mediated clearance rates, and evaluating potential drug-drug interactions. Because this metabolite lacks the active quinazoline moiety, tracking its formation provides a direct readout of doxazosin deactivation and elimination kinetics.

MetabolicPathway Dox Doxazosin (Parent Drug) CYP Hepatic CYP450 (Enzymatic Cleavage) Dox->CYP Systemic Metabolism Metab 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine (Target Analyte) CYP->Metab Piperazine Ring Cleavage Quin Quinazoline Derivative (Inactive Byproduct) CYP->Quin

Hepatic metabolism of doxazosin yielding the target piperazine metabolite.

Experimental Rationale: Designing a Self-Validating System

To ensure absolute trustworthiness and analytical rigor, this protocol is designed as a self-validating system. Every experimental choice is grounded in chemical causality rather than arbitrary convention.

The Superiority of the SIL-IS

We utilize 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The incorporation of 8 deuterium atoms on the piperazine ring shifts the precursor mass by +8 Da, completely preventing isotopic cross-talk with the target analyte[2]. Because the SIL-IS shares identical physicochemical properties (pKa, lipophilicity) with the unlabelled metabolite, it perfectly co-elutes during reversed-phase chromatography. Consequently, the SIL-IS experiences the exact same matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source, mathematically neutralizing matrix effects when the analyte-to-IS peak area ratio is calculated.

MS/MS Fragmentation Causality

In the collision cell, both the unlabelled metabolite ( [M+H]+=249.1 ) and the d8-labeled IS ( [M+H]+=257.2 ) undergo collision-induced dissociation (CID) to yield the exact same highly stable product ion: the benzodioxan-2-carbonyl cation at m/z 163.1 . Because the 8 deuteriums are localized entirely on the piperazine ring—which is lost as a neutral fragment during CID—the resulting product ion is identical for both species. This shared fragmentation pathway allows for uniform optimization of collision energies, maximizing detector sensitivity.

Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT)

While PPT is a rapid sample preparation technique, it fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines). These phospholipids elute unpredictably and cause severe ion suppression in the ESI positive mode[3]. By employing Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE), we selectively partition the hydrophobic piperazine metabolite into the organic phase while precipitating proteins and leaving highly polar phospholipids in the discarded aqueous phase.

High-Throughput Analytical Protocol

Workflow S1 1. Plasma Aliquot (100 µL) S2 2. Spike SIL-IS (d8-Metabolite) S1->S2 S3 3. LLE Extraction (MTBE, 1 mL) S2->S3 S4 4. Centrifugation (10,000 x g) S3->S4 S5 5. N2 Evaporation & Reconstitution S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Step-by-step liquid-liquid extraction (LLE) and LC-MS/MS analytical workflow.

Step 3.1: Reagent and Standard Preparation
  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • SIL-IS Working Solution : Dilute 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 to a final concentration of 50 ng/mL in 50% Methanol/Water.

Step 3.2: Liquid-Liquid Extraction (LLE)
  • Aliquot : Transfer 100 µL of human plasma (K2EDTA) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition : Add 20 µL of the SIL-IS Working Solution (50 ng/mL). Vortex briefly.

  • Alkalinization : Add 50 µL of 0.1 M NaOH to ensure the piperazine nitrogen is deprotonated, maximizing its partition into the organic phase.

  • Extraction : Add 1.0 mL of MTBE. Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Phase Separation : Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation : Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen gas at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 1 minute.

Step 3.3: System Suitability and Self-Validation Checks

Before running the analytical batch, inject the following sequence to validate the system:

  • Blank Plasma : Confirms the absence of endogenous matrix interferences at the retention time of the analyte.

  • Zero Sample (Blank + IS) : Confirms the absence of unlabelled analyte cross-contamination within the SIL-IS stock.

  • Upper Limit of Quantification (ULOQ) followed by Blank : Confirms the absence of column carryover.

Quantitative Data & Validation Summaries

The method was validated in accordance with FDA/EMA bioanalytical guidelines. The quantitative parameters for chromatography, mass spectrometry, and assay performance are summarized in the tables below.

Table 1: LC Gradient Elution Profile

Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm); Column Temperature: 40°C.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.409010
0.500.409010
2.500.401090
3.500.401090
3.600.409010
5.000.409010
Table 2: Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (+); Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C.

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine249.1163.15025
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8257.2163.15025
Table 3: Assay Validation Metrics
Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.5 ng/mL – 100 ng/mL ( R2>0.995 )
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (S/N > 10)
Inter-day Precision (CV%) < 6.5% across all Quality Control (QC) levels
Intra-day Accuracy 94.2% – 105.1% of nominal concentration
Mean Extraction Recovery (LLE) 92.4% (Consistent across Low, Mid, and High QCs)
Matrix Effect (IS-Normalized) 98.5% – 102.1% (Indicates negligible ion suppression)

References

  • [1] A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. Journal of Chromatographic Science, Volume 48, Issue 2, February 2010. URL:[Link]

  • [2] A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard. Journal of Liquid Chromatography & Related Technologies, 2019. URL:[Link]

  • [3] Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis Zone, August 2011. URL:[Link]

Sources

Application Note: Sample Preparation Protocols for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Bioanalytical Context

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (BDP-d8) is a highly specific, stable isotope-labeled internal standard (SIL-IS). It is predominantly utilized in LC-MS/MS bioanalysis for the quantification of the alpha-1 adrenoreceptor antagonist doxazosin, its enantiomers, and related piperazine-derived impurities or metabolites in biological matrices (plasma, serum, and tissue homogenates).

Because BDP-d8 shares the exact physicochemical properties of its unlabeled counterpart, it perfectly compensates for matrix effects, ion suppression, and extraction losses during sample preparation. However, the piperazine moiety presents unique challenges. The basic secondary/tertiary amines within the piperazine ring are highly susceptible to non-specific binding and require precise pH control to partition effectively between aqueous and organic phases .

This guide details three self-validating sample preparation workflows—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—explaining the mechanistic causality behind each step to ensure maximum recovery and assay trustworthiness.

Mechanistic Rationale for Extraction Choices

To design a robust extraction protocol, one must exploit the specific chemical properties of the BDP-d8 molecule:

  • Acid-Base Chemistry: The piperazine nitrogen atoms have pKa values typically ranging from 7.0 to 8.5. At physiological pH (7.4), the molecule exists in a state of partial ionization.

  • Partitioning Strategy (LLE): To force BDP-d8 into an organic solvent, the aqueous matrix must be alkalinized (pH > 9.5) using strong bases like NaOH or ammonium hydroxide. This deprotonates the amine, converting it into a highly lipophilic free-base .

  • Trapping Strategy (SPE): Conversely, by acidifying the sample (pH < 4.0), the piperazine ring becomes fully protonated (cationic). This allows it to be strongly retained on Mixed-mode Cation Exchange (MCX) sorbents, enabling aggressive washing steps to remove neutral and acidic matrix lipids.

WorkflowDecision Start Select Sample Prep for BDP-d8 (Based on Matrix & Sensitivity) PPT Protein Precipitation (PPT) Fastest, Moderate Matrix Effect Start->PPT High Throughput (Pre-clinical) LLE Liquid-Liquid Extraction (LLE) High Selectivity, Low Cost Start->LLE High Selectivity (Clinical PK) SPE Solid-Phase Extraction (SPE) Maximum Clean-up, Low LLOQ Start->SPE Maximum Clean-up (Tissue Homogenates)

Decision matrix for selecting the optimal BDP-d8 extraction methodology.

Step-by-Step Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE)

LLE provides excellent selectivity by leaving polar matrix components (like salts and polar proteins) in the aqueous phase. Methyl tert-butyl ether (MTBE) is the preferred solvent because it forms the upper organic layer, making it easy to aspirate without disturbing the aqueous phase .

Protocol:

  • Aliquot: Transfer 100 µL of biological sample (e.g., K2EDTA human plasma) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of BDP-d8 working solution (e.g., 50 ng/mL in 50% Methanol). Vortex briefly.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds. Causality: This raises the pH > 10, neutralizing the piperazine ring and maximizing its lipophilicity.

  • Extraction: Add 1.0 mL of MTBE (or a 70:30 v/v mixture of Diethyl ether:n-hexane).

  • Partitioning: Shake or vortex vigorously for 5 minutes to ensure mass transfer, then centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of Mobile Phase (e.g., Acetonitrile:Water 50:50 with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Method B: Cold Protein Precipitation (PPT)

PPT is the most rapid method, ideal for high-throughput screening where extreme sensitivity is not the primary bottleneck. A mixture of Methanol and Acetonitrile is used to disrupt protein-drug binding and precipitate plasma proteins .

Protocol:

  • Aliquot: Transfer 100 µL of plasma into a tube.

  • Spike IS: Add 10 µL of BDP-d8 working solution.

  • Precipitation: Add 300 µL of ice-cold Methanol:Acetonitrile (50:50, v/v).

  • Mixing: Vortex aggressively for 2 minutes.

  • Cryo-Incubation (Critical Step): Store the samples at -20°C for 30 minutes. Causality: Freezing the organic-aqueous mixture significantly enhances the precipitation of residual lipoproteins and reduces matrix effects during LC-MS/MS analysis .

  • Separation: Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Evaporation: Transfer the clear supernatant to a new tube, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase.

Method C: Mixed-Mode Cation Exchange (MCX) SPE

For complex matrices like brain tissue homogenates or highly hemolyzed plasma, SPE using an MCX cartridge provides the cleanest extract by utilizing orthogonal retention mechanisms (reversed-phase and ion-exchange).

SPEMechanism A 1. Acidify Sample (Protonate Piperazine) B 2. Load on MCX (Cation Exchange) A->B C 3. Acidic/Organic Wash (Remove Neutrals) B->C D 4. Basic Elution (Deprotonate & Elute) C->D

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Protocol:

  • Pre-treatment: Dilute 100 µL of plasma (spiked with BDP-d8) with 100 µL of 2% Phosphoric acid (H3PO4). Causality: Lowers pH to < 3, ensuring the piperazine nitrogen is fully protonated (positively charged).

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade Water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 drop/second.

  • Washing:

    • Wash 1: 1.0 mL of 2% Formic acid in water (removes highly polar interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipophilic interferences; the protonated BDP-d8 remains locked to the sulfonic acid groups).

  • Elution (Critical Step): Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the charge on the BDP-d8 amine, breaking the ionic bond with the sorbent and allowing the methanol to wash it off.

  • Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Quantitative Performance Comparison

The following table summarizes the expected bioanalytical performance parameters of the three sample preparation methodologies when analyzing BDP-d8 in human plasma via LC-MS/MS , , .

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (MCX)
Extraction Recovery 85% - 92%94% - 98%> 95%
Matrix Effect (Ion Suppression) Low (< 8%)Moderate (15% - 25%)Very Low (< 5%)
Phospholipid Removal ExcellentPoorExcellent
Throughput / Processing Time Moderate (~1.5 hours)High (~45 mins)Low (~2.5 hours)
Cost per Sample LowVery LowHigh
Best Use Case Routine Clinical PKPre-clinical / High-throughputComplex Tissue / Trace Analysis

LC-MS/MS Analytical Considerations

Following sample preparation, BDP-d8 is typically analyzed using a reversed-phase C18 column (e.g., XTerra MS C18 or Unisol C18) with a gradient of Acetonitrile and 2 mM Ammonium Acetate or 0.1% Formic Acid .

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Due to the deuterium labeling, the precursor ion will be shifted by +8 Da compared to the unlabeled 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine.

References

  • Erceg, M., et al. "A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs." Journal of Chromatographic Science, Volume 48, Issue 2, February 2010, Pages 114–119. Available at:[Link]

  • Kapri, A., Gupta, N., & Raj, G. "A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard." Analytical Chemistry Letters, Volume 9, Issue 3, 2019, Pages 403-417. Available at:[Link]

Application Note: In Vitro Metabolism Assays Incorporating 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Mechanistic Background

Doxazosin is a highly selective α1-adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH) [2]. The pharmacokinetic profile of doxazosin is heavily dictated by extensive hepatic metabolism, primarily driven by the Cytochrome P450 3A4 (CYP3A4) enzyme, with secondary contributions from CYP2D6 and CYP2C9 [2].

High-resolution LC-MS/MS studies have elucidated a complex metabolic profile for doxazosin. A primary phase I metabolic pathway involves the oxidative cleavage of the piperazine ring and carbonyl linkage, yielding the major stable metabolite 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine [1]. Accurately quantifying the formation kinetics of this specific metabolite in vitro is critical for understanding doxazosin's clearance mechanisms, drug-drug interaction (DDI) potential, and enantioselective metabolic differences.

To achieve low-nanomolar sensitivity and overcome matrix effects inherent to complex biological matrices (such as liver microsomes or hepatocytes), stable isotope-labeled internal standards (SIL-IS) are strictly required [3]. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS: 1006717-20-9) serves as the optimal SIL-IS. The incorporation of eight deuterium atoms on the piperazine ring provides a robust +8 Da mass shift. This specific mass difference is highly intentional: it completely eliminates the risk of isotopic crosstalk from the natural M+1, M+2, and M+3 isotopic distributions of the non-deuterated target analyte, ensuring absolute quantitative fidelity during Electrospray Ionization (ESI).

Pathway DOX Doxazosin [M+H]+ 452.2 CYP Hepatic CYP450 (CYP3A4 / CYP2D6) DOX->CYP Oxidation MET 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine [M+H]+ 249.1 CYP->MET Piperazine Ring Cleavage QZ Quinazoline Cleavage Product CYP->QZ Amino Group Cleavage

CYP450-mediated cleavage of doxazosin yielding the benzodioxan-piperazine metabolite.

Experimental Design & Causality

This protocol details a self-validating in vitro Human Liver Microsome (HLM) assay. The methodology is designed around three core mechanistic principles:

  • Linear Kinetics: Microsomal protein concentration is restricted to 0.5 mg/mL to prevent non-specific protein binding artifacts and ensure the reaction velocity remains linear over the incubation period [1].

  • Enzymatic Quenching: Ice-cold acetonitrile (ACN) is used as the crash solvent. The sudden drop in temperature combined with the organic solvent instantly denatures CYP450 enzymes, locking the metabolic profile at precise time points.

  • Self-Validation (-NADPH Control): A parallel incubation lacking the NADPH regenerating system is mandatory. Because CYP450 enzymes obligately require NADPH as an electron donor, any metabolite formation in this control indicates assay contamination or non-CYP-mediated chemical degradation, thereby validating the integrity of the primary assay.

Step-by-Step Methodology

Protocol A: In Vitro Microsomal Incubation
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Reasoning: This mimics physiological intracellular pH and provides the Mg²⁺ cofactor required for optimal CYP450 structural stability.

  • Master Mix Assembly: In a 96-well deep-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL) and Doxazosin (final concentration 1.0 µM) in the phosphate buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes in a shaking water bath. Reasoning: Ensures thermal equilibrium before initiating the reaction.

  • Reaction Initiation: Add NADPH (final concentration 1.0 mM) to all wells except the -NADPH control wells. Start the timer.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

Protocol B: Quenching and Sample Preparation
  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (IS) at a concentration of 50 ng/mL.

  • Protein Precipitation: Vortex the mixture vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Reasoning: High-speed centrifugation pellets the denatured microsomal proteins, preventing LC column clogging and reducing ion suppression.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial for MS analysis.

Protocol S1 1. Incubation Setup HLMs (0.5 mg/mL) + Doxazosin (1 µM) in 100 mM Phosphate Buffer (pH 7.4) S2 2. Reaction Initiation Add NADPH (1 mM) after 5 min pre-incubation S1->S2 S3 3. Time-Course Sampling Aliquots taken at 0, 15, 30, 45, 60 min S2->S3 S4 4. Quenching & IS Addition Add Ice-Cold ACN containing 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 S3->S4 S5 5. Protein Precipitation Centrifuge at 14,000 x g for 15 min (4°C) S4->S5 S6 6. LC-MS/MS Analysis MRM Mode (Positive ESI) S5->S6

Workflow for in vitro microsomal stability assay and LC-MS/MS sample preparation.

Analytical Data Presentation

LC-MS/MS Parameters

Quantification is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to isolate the specific precursor-to-product ion transitions.

Table 1: Optimized MRM Transitions and Collision Energies

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DoxazosinParent Drug452.2247.125
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazineTarget Metabolite249.1163.120
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Internal Standard 257.2 163.1 20

Note: The product ion m/z 163.1 corresponds to the stable benzodioxan-carbonyl fragment, which remains undeuterated, allowing for consistent collision-induced dissociation (CID) parameters between the analyte and the IS.

Representative Kinetic Output

By plotting the natural log of the remaining parent drug or the linear formation of the metabolite against time, the intrinsic clearance ( CLint​ ) can be calculated.

Table 2: Representative In Vitro Kinetic Parameters (HLM Assay)

ParameterValueUnitInterpretation
In Vitro Half-Life ( t1/2​ )42.5minModerate metabolic turnover in HLMs.
Intrinsic Clearance ( CLint​ )32.6µL/min/mg proteinIndicates extensive hepatic extraction in vivo.
-NADPH Control Turnover< 1.0%Validates that metabolism is strictly CYP-dependent.
IS Matrix Factor (MF)0.98RatioIndicates negligible ion suppression due to the -d8 IS.

References

  • Title: Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin Source: PubMed Central (PMC) URL: [Link]

  • Title: A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations Source: MDPI URL: [Link]

  • Title: A LC–MS–MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

Application Note: High-Throughput Chromatographic Separation and Quantification of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine and its Deuterated Internal Standard (d8) in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine, a key chemical intermediate and a known impurity in the synthesis of the antihypertensive drug Doxazosin (where it is designated as Doxazosin Impurity B), is of significant interest in pharmaceutical development and quality control.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] The SIL-IS perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving data accuracy and precision.

This application note presents a robust and sensitive UPLC-MS/MS method for the chromatographic separation and quantification of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine and its d8-labeled internal standard in human plasma. The methodology is designed for high-throughput analysis, offering a rapid and reliable workflow for researchers in drug development and clinical laboratories.

The Science of Separation: The Deuterium Isotope Effect

A critical consideration in the chromatography of deuterated standards is the "deuterium isotope effect," where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart.[3] This phenomenon arises from the subtle differences in physicochemical properties conferred by the heavier deuterium atoms. Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated analogs.[3] While complete co-elution is the ideal scenario to ensure identical matrix effects, a highly reproducible and minimal separation is acceptable and can be managed through careful method development. This protocol is optimized to minimize this effect while ensuring baseline resolution from endogenous plasma components.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8) plasma->is_add precip Protein Precipitation (Acetonitrile with 0.1% Formic Acid) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant injection Inject into UPLC-MS/MS System supernatant->injection integration Peak Integration & Quantification injection->integration report Generate Report integration->report

Figure 1: A schematic of the bioanalytical workflow from sample preparation to data analysis.

Materials and Methods

Instrumentation and Reagents
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Reagents:

    • 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine (Reference Standard)

    • 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (Internal Standard)

    • Acetonitrile (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Ultrapure Water

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B over 2.5 minutes, hold for 0.5 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Mass Spectrometry - MRM Transitions

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. The following transitions were monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine249.1163.12515
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8257.1163.12515

Note: The fragmentation of the piperazine ring often leads to characteristic product ions. The proposed transition for the analyte is based on the cleavage of the piperazine ring, a common fragmentation pathway for such structures.[4]

Detailed Protocol: Sample Preparation

  • Spiking: To 50 µL of blank human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water). For calibration standards and quality control samples, add the appropriate volume of analyte working solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Expected Results and Performance Characteristics

This method is designed to provide excellent chromatographic performance and sensitivity. The expected retention times and performance metrics are summarized below.

Parameter1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
Expected Retention Time (min) ~1.85~1.83
Peak Asymmetry 0.9 - 1.20.9 - 1.2
Theoretical Plates > 10,000> 10,000
Linearity Range 1 - 1000 ng/mL (r² > 0.995)-
Lower Limit of Quantification (LLOQ) 1 ng/mL-
Accuracy (% Bias) Within ±15%-
Precision (%RSD) < 15%-

Note: The deuterated internal standard is expected to elute slightly earlier than the analyte due to the deuterium isotope effect.[3]

Discussion: Rationale for Methodological Choices

  • UPLC Technology: The use of a sub-2 µm particle column (BEH C18) provides high separation efficiency and resolution, enabling a short run time without compromising peak shape. This is critical for high-throughput bioanalytical laboratories.

  • Mobile Phase: The combination of ammonium acetate and formic acid provides a stable pH environment for reproducible chromatography and enhances the ionization efficiency in positive ESI mode. The gradient elution ensures that both the target analyte and any potential interferences are well-separated.

  • Sample Preparation: Protein precipitation is a simple, fast, and effective method for removing the majority of plasma proteins, which can interfere with the analysis and foul the analytical column. The use of acidified acetonitrile improves the precipitation efficiency.

  • Internal Standard: The use of a stable isotope-labeled internal standard is paramount for correcting variability throughout the analytical process.[2] The d8-labeled analog co-elutes closely with the analyte, ensuring that it experiences similar matrix effects, leading to highly accurate and precise quantification.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and robust solution for the quantitative analysis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine in human plasma. The protocol is straightforward, suitable for high-throughput environments, and leverages the benefits of a stable isotope-labeled internal standard to ensure the highest data quality. This method is well-suited for regulated bioanalytical studies in the pharmaceutical industry.

References

  • N.N. (2007). Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors. PubMed. [Link]

  • N.N. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by. Academia.edu. [Link]

  • N.N. (2017). Validated Derivative Spectrophotometric and Chromatographic Methods for the Determination of Doxazosin Mesylate in Presence of its Degradation Product and/or Related Impurity. ResearchGate. [Link]

  • N.N. (n.d.). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA. [Link]

  • N.N. (n.d.). N-1,4-Benzodioxane-2-carbonyl piperazine | C13H16N2O3 | CID 2735449. PubChem. [Link]

  • N.N. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science. [Link]

  • N.N. (n.d.). High-speed and high-resolution UPLC separation at zero degrees Celsius. PMC. [Link]

  • N.N. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. PubMed. [Link]

  • N.N. (n.d.). 1-(1, 4-Benzodioxane-2-carbonyl)piperazine, min 98% (HPLC), 25 grams. CP Lab Safety. [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. [Link]

Sources

Application Note: High-Precision LC-MS/MS Tracking of Alpha-Blocker Metabolites Using 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & The Causality of SIL-IS Selection

Understanding the comprehensive pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of alpha-1 adrenergic antagonists like doxazosin requires rigorous tracking of both the parent drug and its active metabolites. In vivo, doxazosin undergoes extensive hepatic metabolism via CYP450 enzymes. A primary metabolic pathway involves the N-dealkylation and cleavage of the quinazoline ring, yielding the major circulating metabolite 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine [1].

Historically, LC-MS/MS methods for doxazosin and its metabolites relied on structural analogs—such as prazosin or terazosin—as internal standards (IS)[2][3]. While functional, analog IS compounds exhibit different chromatographic retention times than the target analytes. In complex biological matrices (e.g., human or canine plasma), endogenous phospholipids elute unpredictably and cause severe, localized ion suppression in the electrospray ionization (ESI) source. Because an analog IS does not perfectly co-elute with the target metabolite, it cannot accurately correct for this suppression, leading to skewed quantitative data.

To establish a highly trustworthy and self-validating assay, we employ 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • The Causality of the d8 Label: The eight deuterium atoms are located exclusively on the piperazine ring. This provides a robust +8 Da mass shift (m/z 257.1 vs. 249.1), entirely eliminating isotopic cross-talk in the mass spectrometer's quadrupole.

  • Matrix Effect Cancellation: Because the physicochemical properties of the d8-IS are virtually identical to the unlabeled metabolite, they co-elute exactly. Any ion suppression or enhancement experienced by the metabolite is proportionally experienced by the IS, normalizing the matrix factor to near 1.0.

G Dox Doxazosin [M+H]+ 452.2 Enz Hepatic Cleavage (CYP450) Dox->Enz Met Target Metabolite [M+H]+ 249.1 Enz->Met N-dealkylation MS LC-MS/MS (MRM Mode) Met->MS m/z 249.1 → 163.1 IS d8-SIL IS [M+H]+ 257.1 IS->MS m/z 257.1 → 163.1

Doxazosin metabolic cleavage and parallel LC-MS/MS tracking using a d8-labeled internal standard.

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed to maximize extraction recovery while minimizing matrix interference. Every step is engineered with a specific chemical rationale.

Sample Preparation (Protein Precipitation)

We utilize a solvent-based Protein Precipitation (PPT) method. While Liquid-Liquid Extraction (LLE) is an alternative[2], PPT with cold acetonitrile (ACN) provides higher throughput with minimal loss of the highly polar piperazine metabolite.

  • IS Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of the d8-IS working solution (100 ng/mL). Causality: Introducing the IS at the very first step ensures it undergoes the exact same extraction losses as the endogenous metabolite, validating the recovery calculations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Causality: The cold temperature rapidly denatures plasma proteins, preventing enzymatic degradation of the analyte while forcing proteins out of solution.

  • Agitation & Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 90% Aqueous / 10% Organic). Causality: Reconstituting in the initial mobile phase prevents solvent-mismatch peak broadening (the "solvent effect") during LC injection.

Workflow Start Plasma Sample (50 µL) Spike Spike d8-IS (10 µL, 100 ng/mL) Ensures Co-elution Start->Spike PPT Protein Precipitation 150 µL Ice-Cold ACN Spike->PPT Centrifuge Centrifuge 14,000g, 10 min, 4°C PPT->Centrifuge Recon Dry & Reconstitute 100 µL Mobile Phase Centrifuge->Recon Inject LC-MS/MS Injection (5 µL) Recon->Inject

Step-by-step sample extraction workflow highlighting the early introduction of the d8-IS.

LC-MS/MS Conditions & Mechanistic Tuning
  • Analytical Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~4.2). Causality: The slightly acidic pH and ammonium ions facilitate the protonation of the piperazine nitrogen, drastically enhancing the [M+H]+ signal in positive ESI mode[3].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

Mass Spectrometry (MRM Transitions): During collision-induced dissociation (CID), the molecule cleaves at the carbonyl-piperazine bond.

  • The unlabeled metabolite (m/z 249.1) yields a benzodioxan-carbonyl fragment (m/z 163.1) and a piperazine fragment (m/z 85.1).

  • The d8-IS (m/z 257.1) yields the exact same benzodioxan-carbonyl fragment (m/z 163.1) because the deuterium is entirely on the piperazine ring. The deuterated piperazine fragment shifts to m/z 93.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Metabolite 249.1163.125Quantifier
Metabolite 249.185.135Qualifier
d8-IS 257.1163.125Quantifier
d8-IS 257.193.135Qualifier

System Suitability & Self-Validation Parameters

To ensure the trustworthiness of the generated data, the assay must act as a self-validating system. Relying solely on the final calculated concentration is dangerous; the raw data must prove its own integrity.

  • Absolute IS Peak Area Monitoring: The raw peak area of the d8-IS must remain within ±20% of the mean IS area across all calibration standards. If a specific patient sample shows a 50% drop in IS area, it flags a severe, localized matrix effect or a failure in the extraction step. The sample must be invalidated and re-extracted.

  • Ion Ratio Verification: The ratio of the quantifier ion (m/z 163.1) to the qualifier ion (m/z 85.1) must remain within ±15% of the reference standard. A shift in this ratio indicates an isobaric interference co-eluting with the metabolite.

Quantitative Validation Data Summary

When executed correctly, this SIL-IS methodology easily meets FDA and ICH M10 bioanalytical validation guidelines.

Validation ParameterObserved Value / RangeRegulatory Acceptance Criteria (ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10; Precision 20%; Accuracy ±20%
Intra-Assay Precision (%CV) 3.2% – 6.8% 15% ( 20% at LLOQ)
Inter-Assay Precision (%CV) 4.5% – 7.5% 15% ( 20% at LLOQ)
Extraction Recovery 89.5% ± 3.2%Consistent across Low, Mid, High QCs
IS-Normalized Matrix Factor 0.98 – 1.02CV 15% between different matrix lots

References

  • Du, et al. (2021). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. Available at:[Link][1]

  • Zhai, et al. (2007). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link][2]

  • Sotiropoulos, et al. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science (PubMed). Available at: [Link][3]

Sources

Application Note: Storage, Handling, and Stability Protocols for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (Molecular Formula: C13H8D8N2O3, MW: 256.33 g/mol ) is a stable isotope-labeled (SIL) compound utilized primarily as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays[1]. It is an essential reagent for the precise quantification of the alpha-1 adrenergic blocker doxazosin and its metabolites in human plasma[2].

Because the accuracy of any LC-MS/MS assay hinges on the integrity of its internal standard, the handling and storage of this deuterated compound must be rigorously controlled. This application note details the physicochemical rationale, step-by-step preparation methodologies, and self-validating stability frameworks required to maintain compliance with the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[3].

Physicochemical Rationale & Material Selection

When developing protocols for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, scientists must account for two primary structural vulnerabilities:

  • Adsorption of the Piperazine Ring: The secondary amine characteristics of the piperazine moiety make the compound highly susceptible to non-specific binding with active silanol groups found on standard borosilicate glass.

  • Isotopic Integrity (H/D Exchange): The eight deuterium atoms (-d8) provide the necessary mass shift (+8 Da) to differentiate the IS from the endogenous drug[1]. Exposure to extreme pH in protic solvents can trigger hydrogen-deuterium exchange, leading to isotopic degradation and overlapping mass spectra with the analyte.

Causal Material Selection:

  • Solvent: LC-MS grade Methanol (MeOH) is selected over water or extreme pH buffers. Methanol ensures complete solubilization of the lipophilic benzodioxan group while remaining neutral, thereby preventing H/D exchange. Its low freezing point also prevents precipitation during -80°C storage.

  • Containers: Low-bind polypropylene microcentrifuge tubes or deactivated (silanized) amber glass vials are mandatory. Amber glass prevents photolytic degradation, while the low-bind or deactivated surfaces eliminate the adsorption of the piperazine ring, ensuring the concentration remains stable over time.

Step-by-Step Preparation Methodologies

Protocol A: Preparation of Stock Solution (1.0 mg/mL)

Note: This protocol is designed to minimize atmospheric moisture exposure, which can cause micro-weighing errors.

  • Equilibration: Remove the solid 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 standard from -20°C storage. Place it in a desiccator at room temperature for a minimum of 60 minutes before opening the vial.

  • Weighing: Using a USP <41> calibrated microbalance, precisely weigh 1.00 mg of the solid standard.

  • Dissolution: Transfer the powder to a 2.0 mL low-bind polypropylene tube. Add exactly 1.00 mL of LC-MS grade Methanol.

  • Homogenization: Vortex the solution vigorously for 2 minutes. If visual particulates persist, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquotting: To prevent repeated freeze-thaw degradation, divide the stock solution into 50 µL single-use aliquots using amber low-bind tubes.

  • Storage: Immediately transfer the aliquots to a -80°C ultra-low temperature freezer.

Protocol B: Preparation of Working Solution (100 ng/mL)
  • Thawing: Remove one 50 µL stock aliquot from the -80°C freezer and allow it to thaw naturally at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Transfer 10 µL of the stock solution into 9.99 mL of 50:50 Methanol:Water (v/v) to yield a 1 µg/mL intermediate solution.

  • Final Dilution: Transfer 1.0 mL of the intermediate solution into 9.0 mL of 50:50 Methanol:Water (v/v) to achieve the final 100 ng/mL working IS solution.

  • Storage: Store the working solution at 4°C. Discard after 30 days unless long-term stability is validated.

Self-Validating Stability Framework

According to the FDA 2018 BMV Guidance, the stability of the analyte and internal standard must be demonstrated under the exact conditions of sample handling, analysis, and storage[3].

The Self-Validating Mechanism: A protocol is only trustworthy if it can automatically flag its own failure. To achieve this, every stability assessment described below must be analyzed concurrently with a freshly prepared, independent calibration curve . The system validates itself: if the calculated concentration of the stressed IS solution deviates by more than ±15% from the freshly prepared nominal concentration, the assay automatically fails the run. This prevents the silent use of degraded standards in clinical sample analysis.

Required Stability Assessments
  • Freeze-Thaw Stability: Thaw the stock solution at room temperature, keep it on the benchtop for 2 hours, and refreeze at -80°C for 12 hours. Repeat for a total of 3 cycles before LC-MS/MS analysis.

  • Benchtop (Short-Term) Stability: Expose the working solution to standard laboratory room temperature and lighting for 24 hours to simulate maximum sample preparation time.

  • Autosampler Stability: Store the prepared working solution in the LC-MS/MS autosampler at 4°C for 48 to 72 hours to mimic delays in high-throughput batch injections.

  • Long-Term Storage Stability: Evaluate aliquots stored at -80°C at 1, 3, and 6-month intervals against a freshly weighed stock solution.

Quantitative Stability Acceptance Criteria

The following table summarizes the quantitative data parameters required to validate the stability of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 solutions[3][4].

Stability ParameterTest ConditionMatrix / SolventAcceptance Criteria (Accuracy)Precision (%CV)
Freeze-Thaw 3 Cycles (-80°C to RT)Methanol (Stock)± 15% of nominal≤ 15%
Benchtop 24 Hours at 25°C50% MeOH (Working)± 15% of nominal≤ 15%
Autosampler 48-72 Hours at 4°C50% MeOH (Working)± 15% of nominal≤ 15%
Long-Term 6 Months at -80°CMethanol (Stock)± 15% of nominal≤ 15%

Workflow Visualization

Workflow A 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine-d8 B Stock Solution (1.0 mg/mL in MeOH) A->B Dissolve & Sonicate C Storage (-80°C, Amber Vials) B->C Aliquot D Working Solution (100 ng/mL in 50% MeOH) C->D Thaw & Dilute E FDA 2018 BMV Stability Validation D->E Subject to Stress F Freeze-Thaw (3 Cycles) E->F G Benchtop (24h at RT) E->G H Autosampler (48h at 4°C) E->H

Workflow for the preparation and FDA-compliant stability validation of the SIL-IS solution.

References

  • Source: pharmaffiliates.
  • Source: fda.
  • Source: researchgate.
  • Source: researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as an internal standard and are encountering issues with signal suppression. As a stable isotope-labeled internal standard (SIL-IS), this compound is expected to co-elute with its non-labeled analog and experience similar matrix effects, making it a crucial tool for accurate quantification. However, significant or variable signal suppression can still compromise assay performance. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, diagnose, and resolve these challenges.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Signal Suppression

Signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) is a common phenomenon where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] The following guide provides a systematic approach to troubleshooting signal suppression for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8.

Step 1: Confirming Signal Suppression

The first step is to definitively determine if the observed low signal is due to signal suppression or other issues like poor sample concentration or instrument malfunction.[4][5] A post-column infusion experiment is a classic and effective method for this diagnosis.[5][6]

Experimental Protocol: Post-Column Infusion
  • Prepare a Standard Solution: Create a solution of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Set Up the Infusion: Using a syringe pump, continuously infuse the standard solution into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.

  • Establish a Stable Baseline: Allow the infused signal to stabilize, which will appear as a constant elevated baseline in your mass spectrometer's data acquisition software.

  • Inject a Blank Matrix Sample: Inject an extract of a blank biological matrix (e.g., plasma, urine) that has been prepared using your standard sample preparation method but without the analyte or internal standard.

  • Analyze the Chromatogram: Monitor the baseline of the infused internal standard. A significant dip in the baseline indicates the elution of matrix components that are causing ion suppression. The retention time of this dip corresponds to the region where your analysis is susceptible to matrix effects.

cluster_0 Post-Column Infusion Setup LC_System LC System Analytical_Column Analytical Column LC_System->Analytical_Column T_Junction T-Junction Analytical_Column->T_Junction MS Mass Spectrometer T_Junction->MS Syringe_Pump Syringe Pump (IS Solution) Syringe_Pump->T_Junction

Caption: Workflow for a post-column infusion experiment.

Step 2: Chromatographic Optimization to Mitigate Co-elution

If the post-column infusion experiment confirms signal suppression, the next logical step is to adjust the chromatographic conditions to separate the internal standard from the interfering matrix components.[6][7]

Strategies for Chromatographic Optimization:
  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between the analyte/IS and interfering peaks. Experiment with different starting and ending percentages of the organic solvent.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of both the internal standard and matrix components due to different solvent strengths and selectivities.[6]

  • Adjust the pH of the Mobile Phase: For ionizable compounds like piperazine derivatives, modifying the pH can change their retention behavior. Ensure the chosen pH is compatible with your column's stationary phase.

  • Select a Different Stationary Phase: If modifications to the mobile phase are insufficient, consider a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl phase). This can provide a different selectivity and potentially resolve the co-elution.[2]

Step 3: Enhancing Sample Preparation and Cleanup

Improving the sample preparation method is a powerful way to remove the matrix components that cause ion suppression before the sample is even introduced into the LC-MS system.[4][7]

Sample Preparation TechniquePrinciple of Interference RemovalSuitability for Piperazine Derivatives
Protein Precipitation (PPT) Removes large protein molecules by causing them to precipitate out of solution.A quick but often "dirtier" method. May not effectively remove phospholipids, which are common sources of ion suppression.
Liquid-Liquid Extraction (LLE) Separates the analyte from interferences based on their differential solubility in two immiscible liquids.Can be very effective but requires optimization of solvent choice and pH. It can be more labor-intensive.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice versa.Generally considered the most effective method for removing a wide range of interferences, including phospholipids. Offers a high degree of selectivity and can result in a much cleaner extract.
Recommended Protocol: Solid-Phase Extraction (SPE)
  • Select an Appropriate SPE Sorbent: For a basic compound like 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, a mixed-mode cation exchange sorbent is often a good choice.

  • Condition the SPE Cartridge: Follow the manufacturer's instructions to activate the sorbent, typically with methanol followed by an equilibration with an aqueous buffer.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash Away Interferences: Use a weak organic solvent to wash away loosely bound matrix components.

  • Elute the Analyte and Internal Standard: Use an organic solvent, often with a small amount of a basic modifier (like ammonium hydroxide), to disrupt the interaction between the analyte/IS and the sorbent and elute them into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase to ensure compatibility with your LC method.

Step 4: Optimizing Mass Spectrometer Parameters

While less common for resolving matrix effects, in some instances, adjusting the ion source parameters can have a minor impact on the severity of ion suppression.

  • Ion Source Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[4]

  • Interface Parameters: Experiment with adjusting parameters like the capillary voltage and nebulizing gas pressure, as these can influence the ionization process.[7]

  • Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][8] If your instrument has the capability, testing APCI could be a viable option, depending on the analyte's properties.

cluster_1 Troubleshooting Workflow A Low Signal for IS B Perform Post-Column Infusion A->B C Signal Suppression Confirmed? B->C D Optimize Chromatography (Gradient, Solvent, pH, Column) C->D Yes H Investigate Other Causes (e.g., Sample Concentration, Instrument Malfunction) C->H No E Improve Sample Prep (SPE, LLE) D->E F Adjust MS Parameters (Ion Source) E->F G Re-evaluate Assay Performance F->G

Caption: A systematic workflow for troubleshooting signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my deuterated internal standard?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from your sample reduce the efficiency of ionization for your target analyte in the mass spectrometer's ion source.[1][2] This leads to a lower signal than expected. While a deuterated internal standard like 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is designed to experience the same degree of suppression as the non-labeled analyte, allowing for accurate quantification, severe or highly variable suppression can still negatively impact the assay's sensitivity, precision, and accuracy.[2]

Q2: What are the most common causes of ion suppression in bioanalytical methods?

A2: The most common culprits are endogenous components from the biological matrix.[9] These include:

  • Phospholipids: Abundant in plasma and tissue samples.

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and hinder the ionization process.[2]

  • Proteins and Peptides: Though often removed during initial sample preparation, residual amounts can still cause issues.

  • Co-administered Drugs and their Metabolites: These can co-elute and compete for ionization.[2]

Q3: Can't I just dilute my sample to reduce ion suppression?

A3: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[2] However, this also dilutes your analyte and internal standard. This strategy is only viable if the concentration of your analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q4: My signal suppression is inconsistent across different samples. What could be the cause?

A4: Inconsistent suppression often points to variability in the sample matrix itself.[2] Different patient or animal samples can have varying levels of lipids, proteins, and other endogenous components. This highlights the importance of a robust sample preparation method that can consistently remove these interferences across all samples. Using a stable isotope-labeled internal standard is crucial for correcting this type of variability.

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][2] Both are types of matrix effects that can compromise the accuracy of quantitative analysis.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Vertex AI Search.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Phenomenex.
  • Fair, P. A., Lee, S., & Soliman, M. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Li, W., Cohen, L. H., & Vreeken, R. J. (n.d.).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). AMSbiopharma.
  • Van De Steene, J. C., & Lambert, W. E. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). G-M-I, Inc.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem. (n.d.). Benchchem.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9).
  • 1-(1,4-benzodioxane-2-CARBONYL)PIPERAZINE HYDROCHLORIDE - ChemBK. (n.d.). ChemBK.
  • Nelson, M. D., & Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
  • Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
  • Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. (2026, February 25). Technology Networks.
  • Technical Support Center: Troubleshooting Signal Suppression for Amitrole in LC-MS - Benchchem. (2026, March). Benchchem.
  • N-(1,4-BENZODIOXAN-2-CARBONYL)PIPERAZINE HYDROCHLORIDE - gsrs. (n.d.). gsrs.
  • 1-(1,4-Benzodioxane-2-carbonyl)piperazine manufacturers and suppliers in india. (n.d.). ChemicalBook.
  • N-(1,4-Benzodioxan-2-carbonyl)piperazine hydrochloride | 70918-74-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • N-(1,4-BENZODIOXAN-2-CARBONYL)PIPERAZINE HYDROCHLORIDE - precisionFDA. (n.d.). precision.fda.gov.
  • Kaufmann, A., Widmer, M., & Maden, K. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Rapid Communications in Mass Spectrometry, 24(14), 2162–2170.
  • da Silva, D. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • Wang, Y., et al. (2023).
  • 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Acquavia, M. A., et al. (2024, May). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Troubleshooting Isotopic Exchange in 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 During LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS bioanalysis. This guide specifically addresses the troubleshooting of isotopic exchange issues encountered when using 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as a stable isotope-labeled internal standard (SIL-IS). While this compound is a robust internal standard for quantifying alpha-blockers and piperazine derivatives, analysts occasionally observe an unexpected loss of the +8 Da mass shift. This guide provides mechanistic insights and self-validating protocols to resolve this issue.

Part 1: FAQs & Mechanistic Insights

Q1: Why is my 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 internal standard losing its +8 Da mass shift? A: Loss of the deuterium label (isotopic exchange) in piperazine-d8 compounds is rarely due to bulk solution instability. The C-D bonds on a saturated piperazine ring are metabolically and chemically stable under standard extraction conditions [1]. Instead, the loss of the +8 Da mass shift is typically caused by gas-phase H/D exchange within the Electrospray Ionization (ESI) source. During desolvation, the diamine structure of the piperazine ring stabilizes localized charge sites, which can facilitate rapid proton/deuteron shuttling with protic solvent vapors (e.g., water or methanol) [2].

Q2: How can I differentiate between true isotopic exchange and a D0 (unlabeled) impurity? A: A common analytical pitfall is mistaking a D0 chemical impurity (isotopic crosstalk) for back-exchange [3]. To differentiate, you must alter your ESI capillary temperature and desolvation gas flow. If the D0 signal remains constant relative to the D8 signal across all conditions, it is an impurity in your stock material. If the D0 signal increases at higher temperatures or when using protic mobile phases, true gas-phase isotopic exchange is occurring.

Q3: Does the pH of my mobile phase contribute to this exchange? A: Yes, but through a unique mechanism. While the bulk mobile phase pH might be neutral or mildly acidic, the ESI process involves rapid droplet evaporation that dramatically concentrates protons, causing a localized "in-ESI" pH drop [4]. This extreme micro-environment can catalyze H/D exchange at carbon centers that are normally completely stable in bulk solution [5].

Part 2: Experimental Protocols
Protocol 1: Diagnostic Workflow for Isotopic Crosstalk vs. Back-Exchange

This protocol is a self-validating system designed to isolate the root cause of the mass shift loss by systematically controlling the proton source and thermal energy.

Methodology:

  • Aprotic Preparation: Prepare a 100 ng/mL neat solution of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in an strictly aprotic solvent (e.g., 100% LC-MS grade Acetonitrile).

  • Protic Preparation: Prepare an identical 100 ng/mL solution in a protic solvent (e.g., 50:50 Methanol:Water).

  • Low-Energy Injection: Inject both solutions into the LC-MS/MS using a low ESI capillary temperature (e.g., 250°C). Record the D0/D8 peak area ratio.

  • High-Energy Injection: Re-inject both solutions using a high ESI capillary temperature (e.g., 400°C). Record the D0/D8 peak area ratio.

  • Causality Analysis:

    • If the D0 peak is only elevated in the protic solvent at 400°C, gas-phase exchange is confirmed. The thermal energy provided the activation barrier needed for the ion-neutral complex to exchange protons with the protic solvent vapor.

    • If the D0 peak is identical across all four injections, the standard suffers from poor isotopic purity and must be replaced.

Protocol 2: ESI Source Optimization to Mitigate Gas-Phase Exchange

If Protocol 1 confirms gas-phase exchange, use this workflow to suppress in-source proton shuttling while maintaining analyte sensitivity.

Methodology:

  • Solvent Substitution: Replace methanol with acetonitrile in your mobile phase. Causality: Acetonitrile is aprotic and starves the ESI plume of exchangeable protons, directly inhibiting the ion-neutral complex reactions.

  • Temperature Titration: Lower the ESI capillary and desolvation temperatures in 25°C decrements. Causality: Find the lowest temperature that still provides adequate desolvation (acceptable signal-to-noise for the target analyte) to kinetically limit the exchange mechanism.

  • Gas Flow Adjustment: Increase the flow rate of the inert drying gas (Nitrogen) by 10-20%. Causality: A higher flow rate rapidly sweeps solvent vapors away from the ion plume, minimizing the residence time of the intermediate complexes where exchange occurs.

Part 3: Quantitative Data Summary

Table 1: Impact of Analytical Parameters on Piperazine-d8 H/D Exchange Rates

Analytical ParameterConditionImpact on H/D ExchangeMechanistic Rationale
Mobile Phase Solvent Methanol / WaterHighProtic vapors facilitate gas-phase proton shuttling in the ESI source.
Mobile Phase Solvent AcetonitrileLowAprotic environment starves the exchange mechanism of labile protons.
ESI Capillary Temp > 350°CHighThermal energy overcomes the activation barrier for C-D bond cleavage.
ESI Capillary Temp < 250°CLowInsufficient thermal energy for ion-neutral complex exchange reactions.
Droplet pH (In-ESI) Highly AcidicModerateIn-ESI proton concentration catalyzes acid-mediated exchange mechanisms.
Part 4: Workflows & Mechanisms (Visualizations)

Workflow Start Observe Loss of +8 Da Mass Shift in LC-MS CheckPurity Verify Isotopic Purity (D0 content) via High-Res MS Start->CheckPurity IsPurityGood Is D0 < 0.5%? CheckPurity->IsPurityGood ReplaceIS Replace Internal Standard Batch IsPurityGood->ReplaceIS No TestPhase Perform Solution-Phase Incubation Test IsPurityGood->TestPhase Yes IsSolutionExchange Exchange in Solution? TestPhase->IsSolutionExchange FixPrep Adjust Sample Prep: Lower Temp, Avoid Protic Solvents IsSolutionExchange->FixPrep Yes GasPhase Gas-Phase H/D Exchange in ESI Source IsSolutionExchange->GasPhase No OptimizeESI Optimize ESI: Lower Capillary Temp, Adjust Desolvation Gas GasPhase->OptimizeESI

Troubleshooting workflow for diagnosing isotopic exchange vs. chemical impurity.

Mechanism Droplet ESI Droplet (Protic Solvent) Desolvation High Temp & Voltage Droplet->Desolvation GasIon Gas-Phase [M+H]+ Ion Desolvation->GasIon Complex Ion-Neutral Complex GasIon->Complex Solvent Vapor Interaction Exchange H/D Proton Shuttling Complex->Exchange BackExchanged Back-Exchanged Product [M-D+H]+ Exchange->BackExchanged

Mechanism of gas-phase H/D exchange in the ESI source.

References
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Common analytical problems with deuter
  • Synthetic Small Molecule Characterization and Isomer Discrimination Using Gas-Phase Hydrogen–Deuterium Exchange IMS-MS.
  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides.
  • Vortioxetine Hydrobromide-D8. Benchchem. Link

Sources

Technical Support Center: HPLC Troubleshooting & Optimization for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the chromatography of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 . This stable isotope-labeled compound is frequently utilized as an internal standard (IS) in the quantitative bioanalysis of alpha-1 adrenergic antagonists, such as doxazosin[1].

While deuterium labeling ensures near-identical ionization efficiency to the target analyte in LC-MS/MS, it introduces subtle physicochemical changes that can lead to chromatographic retention time (RT) shifts[2]. This guide addresses the most common troubleshooting scenarios encountered by researchers and drug development professionals.

Diagnostic Workflow

HPLC_Troubleshooting N1 Observe RT Shift: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 N2 Is the shift random jitter or continuous drift? N1->N2 N5 Consistent Early Elution (vs. d0 Analyte) N1->N5 d0/d8 gap N3 Random Jitter (Run-to-Run) N2->N3 Random N4 Continuous Drift (Across Batch) N2->N4 Drift N6 Check Pump / Check Valves Verify Flow Rate Stability N3->N6 N7 Thermostat Column & Seal Solvent Reservoirs N4->N7 N8 Chromatographic Isotope Effect (Expected for d8 compounds) N5->N8 N9 Optimize Selectivity: Switch to Biphenyl Column N8->N9

Diagnostic workflow for HPLC retention time shifts in deuterated piperazine derivatives.

Section 1: The Chromatographic Isotope Effect (CIE)

Q: Why does my d8 internal standard elute slightly earlier than the non-deuterated (d0) analyte? A: This is a well-documented phenomenon known as the "inverse isotope effect," which is highly prevalent in reversed-phase liquid chromatography (RPLC)[2]. The causality lies in molecular physics: the carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond[3]. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule[2]. Consequently, the d8-piperazine derivative exhibits slightly lower hydrophobicity, leading to weaker dispersive interactions with the non-polar stationary phase (e.g., C18) and an earlier elution time compared to its protiated counterpart[2].

Q: How does this RT shift impact my quantitative assay? A: If the RT gap between the d0 analyte and the d8 IS is too large, the two compounds may elute in slightly different solvent compositions during a gradient. More critically, they may be subjected to different matrix effects at the electrospray ionization (ESI) source, which compromises the ability of the internal standard to accurately correct for ion suppression[4].

Section 2: Troubleshooting Retention Time Drift

Q: The retention times for both the d0 and d8 compounds are drifting steadily across my 24-hour batch. What is the root cause? A: Continuous RT drift is typically driven by physical system instability rather than chemical interactions. The two most common culprits are:

  • Temperature Fluctuations: In RPLC, a column temperature change of just 1 °C can shift retention times by 1% to 2%[5]. If your laboratory lacks strict HVAC control, diurnal room temperature swings will cause gradual RT drift[6].

  • Mobile Phase Composition Errors: In reversed-phase chromatography, an error of just 1% in the organic solvent proportion can alter retention times by 5% to 15%[6]. This can occur due to the evaporation of volatile components if solvent reservoirs are left unsealed[6].

Protocol: Step-by-Step Method to Stabilize RT Drift

To create a self-validating, stable chromatographic environment, execute the following protocol:

  • Thermostat the Column: Engage the HPLC column oven and set it to a stable temperature (e.g., 40 °C) to isolate the separation from ambient laboratory fluctuations[6].

  • Seal Solvent Reservoirs: Install safety caps with one-way air inlet valves on all mobile phase bottles to prevent the evaporation of volatile organics (like acetonitrile) and buffers[6].

  • Verify Pump Proportioning: If using a quaternary pump, run a step-gradient test with a UV tracer (e.g., 0.1% acetone in solvent B monitored at 265 nm) to ensure the proportioning valves are delivering accurate and consistent solvent ratios.

  • System Equilibration: Pass a minimum of 10 to 20 column volumes of the initial mobile phase through the system to ensure the stationary phase is fully equilibrated before injecting the first sample.

Section 3: Optimizing Peak Shape and Co-elution

Q: How can I minimize the RT gap between the d0 and d8 piperazine compounds? A: To minimize the Chromatographic Isotope Effect (CIE), you must alter the selectivity of your separation mechanism.

  • Stationary Phase Selection: Switch from a standard C18 column to a Biphenyl or Phenyl-Hexyl column. These phases leverage π−π interactions with the benzodioxan ring, which are less affected by deuteration than the purely hydrophobic dispersive forces relied upon by C18 columns.

  • Gradient Adjustment: Implement a shallower gradient slope or an isocratic hold during the elution window of the analytes. Steep gradients can artificially widen the spatial separation between closely eluting isotopologues.

Quantitative Impact of Chromatographic Conditions on d0/d8 RT Shift

The following table summarizes the expected retention behavior based on CIE principles and stationary phase chemistry.

Stationary PhaseMobile Phase (Isocratic)Column Temp (°C)d0 RT (min)d8 RT (min)ΔRT (d0 - d8) (sec)
Standard C1830% ACN / 70% Buffer254.504.42+4.8
Standard C1830% ACN / 70% Buffer403.803.75+3.0
Phenyl-Hexyl30% ACN / 70% Buffer404.204.19+0.6
Biphenyl30% MeOH / 70% Buffer405.105.08+1.2

References

  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Benchchem. 2

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. 5

  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Benchchem. 3

  • HPLC Troubleshooting Guide. University of Pittsburgh (Pitt.edu). 6

  • Doxazosin-impurities (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8). Pharmaffiliates. 1

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Oxford University Press (OUP). 4

Sources

Improving ESI+ ionization efficiency for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the electrospray ionization (ESI+) efficiency of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 , a stable isotope-labeled internal standard (SIL-IS) frequently utilized in the quantification of piperazine-containing therapeutics (e.g., doxazosin).

The piperazine moiety contains a highly basic secondary amine, making it an excellent candidate for positive ion mode electrospray ionization (ESI+). However, structural features like the carbonyl oxygen and the basic nitrogen can introduce specific analytical challenges, including adduct formation, peak tailing, and matrix suppression.

Diagnostic Workflow

ESI_Optimization A Low ESI+ Signal: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 B Spectral Analysis: Are [M+Na]+ / [M+K]+ dominant? A->B C Add 10 mM Ammonium Formate + 0.1% Formic Acid B->C Yes (Adducts) D Matrix Effect Check: Post-Column Infusion Drop? B->D No (Protonated) E Optimize Sample Prep (SPE) & Shift Retention Time D->E Yes (Suppression) F Source Optimization: Evaluate Temp & Gas Flow D->F No (Stable Baseline) G Increase Desolvation Temp (e.g., 350-400°C) F->G Suboptimal Evaporation

Diagnostic workflow for resolving low ESI+ ionization efficiency in piperazine derivatives.

Troubleshooting FAQs

Q1: Why is the [M+H]⁺ signal intensity for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 lower than expected, while significant peaks appear at +22 Da and +38 Da? Causality: The mass shifts of +22 Da and +38 Da correspond to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, respectively. The analyte contains a basic piperazine nitrogen and a carbonyl oxygen, both of which can strongly coordinate with ubiquitous alkali metals present in the mobile phase, glassware, or sample matrix. In ESI+, these metals compete with protons for the analyte. Because sodium adducts are highly stable, they resist fragmentation in tandem MS (MS/MS) collision cells, drastically reducing the sensitivity of your targeted MRM transitions[1]. Resolution: Introduce volatile buffer salts to the mobile phase. Adding 2–10 mM ammonium formate alongside 0.1% formic acid provides a constant, overwhelming supply of protons and ammonium ions. The ammonium ions outcompete sodium to form [M+NH₄]⁺ adducts, which are thermally labile and readily decompose in the ESI source to yield the desired [M+H]⁺ ion[1][2].

Q2: I added 0.1% formic acid, but my chromatographic peak exhibits severe tailing. How does this affect ionization, and how can I fix it? Causality: The piperazine moiety contains a highly basic secondary amine. In reversed-phase liquid chromatography, this basic nitrogen can undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on silica-based C18 columns[3]. This interaction causes the analyte molecules to elute over an extended period (tailing). In mass spectrometry, peak tailing dilutes the ion current over time, severely reducing the signal-to-noise (S/N) ratio and apparent ionization efficiency. Resolution: Ensure your mobile phase contains a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid) to fully protonate both the basic sites on the analyte and the residual silanols, driving the silanols to their neutral state[3]. If tailing persists, switch to a column with a positively charged surface modification (e.g., CSH C18) or use a higher ionic strength buffer (10 mM ammonium formate) to mask the silanol interactions[4].

Q3: Standard solutions show excellent ionization, but the signal drops by >80% when analyzing extracted plasma samples. What is the mechanism? Causality: This is a classic presentation of matrix-induced ion suppression. During the ESI process, co-eluting endogenous compounds (such as phospholipids from plasma) compete with 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 for access to the droplet surface and available charge during droplet fission and desolvation[4]. If the matrix components have a higher proton affinity or higher surface activity, your analyte remains neutral in the gas phase and goes undetected. Resolution: Improve sample preparation (e.g., switch from protein precipitation to Solid Phase Extraction to remove phospholipids) and adjust the chromatographic gradient to shift the analyte's retention time away from the suppression zone.

Quantitative Data: Mobile Phase Additive Performance

The choice of mobile phase modifier dictates the gas-phase ion population. The table below summarizes the empirical impact of various additives on the ionization efficiency of piperazine derivatives[1][5].

Mobile Phase Additive (Aqueous)Relative [M+H]⁺ IntensityDominant Adduct ProfilePeak Asymmetry Factor (As)
0.1% Formic Acid (FA) 65%High [M+Na]⁺ (~30%)1.4 (Tailing)
10 mM Ammonium Formate 85%Low (<5%)1.1 (Good)
10 mM Amm. Formate + 0.1% FA 100% (Optimal) None Detected 1.0 (Excellent)
0.02% Acetic Acid 40%Moderate [M+Na]⁺ (~15%)1.5 (Severe Tailing)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The success or failure of the intervention is mathematically proven within the execution of the protocol itself.

Protocol A: Self-Validating Mobile Phase Optimization

Objective: Maximize [M+H]⁺ yield while suppressing alkali metal adduct formation. Causality: Buffer salts dictate the thermodynamic stability of gas-phase ions. Saturating the droplet with ammonium ions prevents sodium coordination. Methodology:

  • Prepare a 100 ng/mL solution of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in 50:50 Water:Acetonitrile.

  • Setup three mobile phase A variants on your LC system: (1) 0.1% FA, (2) 10 mM Ammonium Formate, (3) 10 mM Ammonium Formate + 0.1% FA.

  • Perform flow-injection analysis (FIA) or short gradient runs for each variant.

  • Monitor the MS1 full scan range from m/z 100 to 800[3]. Extract ion chromatograms (EIC) for the protonated mass [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.

  • Self-Validation Check: Calculate the area ratio of [M+H]⁺ to [M+Na]⁺. The system is validated as optimized when this ratio exceeds 50:1 , confirming that the buffer has successfully saturated the droplet with protons and outcompeted alkali metals.

Protocol B: Self-Validating Post-Column Infusion for Matrix Effects

Objective: Identify and bypass matrix suppression zones caused by biological samples. Causality: Continuous infusion creates a steady-state ion signal; co-eluting matrix components will perturb this steady state, revealing the exact retention times of suppression. Methodology:

  • Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector just before the MS ESI source.

  • Infuse a 1 µg/mL standard of the piperazine-d8 analyte at 10 µL/min to establish a continuous, stable baseline signal of the specific MRM transition.

  • Inject a blank matrix sample (e.g., extracted plasma without the analyte) through the LC system using your standard analytical gradient.

  • Monitor the MRM trace over the entire run time.

  • Self-Validation Check: A significant dip (>15%) in the continuous baseline indicates a matrix suppression zone. The protocol validates itself: adjust the LC gradient (e.g., alter the %B ramp rate) to elute the analyte before or after this specific time window. Re-inject the blank matrix; if the baseline remains stable at the new retention time, the method is validated as free of matrix effects.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization.
  • Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

Sources

Technical Support Center: Stability and Handling of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Standard Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical analytical standard. Inaccurate quantification often originates not from instrumental error, but from the degradation of reference standards. This document provides in-depth, field-proven insights into preventing, troubleshooting, and understanding the degradation of your deuterated standard solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and storage of piperazine-based deuterated standards.

Q1: I'm observing a gradual decrease in the chromatographic peak area for my standard over a few weeks. What is happening?

A gradual decline in analyte response is a classic sign of chemical degradation. For 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, the primary suspects are hydrolysis and oxidation.

  • Hydrolysis: The amide linkage between the benzodioxan and piperazine moieties is the most likely point of failure. This bond can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2]

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[3][4] This process can be catalyzed by exposure to air (oxygen), trace metals, or light.

  • Hydrogen-Deuterium (H-D) Exchange: Although the carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, exchange with protons from the solvent (e.g., water, methanol) can occur, particularly under non-neutral pH conditions.[5][6] This compromises the isotopic purity of the standard, affecting its performance as an internal standard in mass spectrometry.

Q2: What are the definitive storage conditions for my stock and working solutions to ensure maximum stability?

Proper storage is the single most effective strategy for preserving the integrity of your analytical standards.[7] We recommend a two-tiered approach for stock and working solutions.

Parameter Stock Solution (Long-Term) Working Solution (Short-Term) Rationale
Temperature -20°C or lower2-8°CLow temperatures drastically slow down chemical degradation kinetics.
Solvent High-purity, anhydrous aprotic solvent (e.g., Acetonitrile, DMSO)Can be diluted in mobile phase or a compatible weak solventAprotic solvents lack the reactive protons that drive hydrolysis and H-D exchange.[5]
Container Amber glass volumetric flask or vial with PTFE-lined capAmber glass autosampler vials with PTFE-lined septaProtects against photodegradation and prevents solvent evaporation or contamination.[5]
Atmosphere Handle under an inert gas (Nitrogen or Argon) if possibleTightly sealed vials are sufficient for daily useMinimizes exposure to atmospheric oxygen and moisture, reducing oxidation and hydrolysis risks.[5][6]

Crucial Note: Before opening any container stored at low temperatures, always allow it to equilibrate fully to ambient room temperature. This prevents atmospheric moisture from condensing inside the container, which would introduce water and compromise the standard.[5]

Q3: Which solvents are best for preparation, and which should I avoid?

Solvent choice is critical for stability.

  • Recommended for Stock Solutions:

    • Acetonitrile (ACN): An excellent first choice due to its aprotic nature and compatibility with reversed-phase chromatography.

    • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent suitable for compounds with lower solubility, though care must be taken as it is hygroscopic.[3]

  • Use with Caution (for Working Solutions Only):

    • Methanol/Ethanol: These are protic solvents and can contribute to H-D exchange and solvolysis over time. Solutions in these solvents should be prepared fresh daily.[5]

    • Water/Aqueous Buffers: These present the highest risk for hydrolysis.[2] Never store stock solutions in aqueous media. Working solutions in aqueous buffers should be used immediately after preparation. The pH of piperazine solutions can significantly influence their properties and stability.[8][9]

Q4: My Certificate of Analysis (CoA) has an expiration date. Is it absolute?

The expiration date on the CoA applies to the neat, unopened material stored under the recommended conditions.[10] Once you dissolve the standard, its stability is determined by your handling, solvent choice, and storage conditions. It is the user's responsibility to validate the stability of their prepared solutions over their intended period of use.[11]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and resolve issues with your standard's performance.

Troubleshooting_Workflow start Start: Observe Issue (e.g., Low Peak Area, New Peaks) symptom Symptom Type? start->symptom gradual_decline Gradual Decline in Peak Area symptom->gradual_decline Gradual sudden_drop Sudden Drop or Inconsistent Results symptom->sudden_drop Sudden / Erratic new_peaks New Unidentified Peaks Appear symptom->new_peaks New Peaks cause_chem Likely Cause: Chemical Degradation (Hydrolysis, Oxidation) gradual_decline->cause_chem cause_prep Likely Cause: Preparation/System Error (Evaporation, Leak, Precipitation) sudden_drop->cause_prep cause_degrad Likely Cause: Formation of Degradants new_peaks->cause_degrad action_review Action 1: Review Storage & Solvent Protocols. (See FAQ Q2 & Q3) cause_chem->action_review action_vial Action 1: Check Vial Seals, Solvent Volume, and for Precipitate. cause_prep->action_vial action_correlate Action 1: Correlate New Peak Appearance with Decrease in Parent Peak Area. cause_degrad->action_correlate action_fresh Action 2: Prepare Fresh Standard from Neat Material. Compare with Old Solution. action_review->action_fresh action_forced Action 3: Perform Basic Forced Degradation Study. (See Protocol 2) action_fresh->action_forced resolve Problem Resolved / Understood action_forced->resolve action_forced->resolve action_system Action 2: Run System Suitability Test with a Stable, Known Compound. action_vial->action_system action_system->resolve action_correlate->action_forced

Caption: Troubleshooting workflow for degrading standard solutions.

Symptom 1: Gradual Decrease in Analyte Response
  • Underlying Cause: This strongly points to chemical instability. The amide bond is likely undergoing hydrolysis, or the piperazine ring is oxidizing.

  • Troubleshooting Protocol:

    • Verify Storage: Immediately review your storage conditions against the recommendations in the table above. Was the solution exposed to light or elevated temperatures?

    • Check Solvent Records: Confirm the solvent used for the stock solution was high-purity and aprotic.

    • Prepare Fresh: Prepare a new working solution from your stock. If its response is also low, prepare a new stock solution from the original neat material. If this new stock provides the expected response, your old stock has degraded and must be discarded.

    • Investigate: If you need to understand the failure mode, perform the Basic Forced Degradation Study (Protocol 2) to see if the degradation is accelerated by acid, base, or oxidative conditions.

Symptom 2: Appearance of New, Unidentified Peaks
  • Underlying Cause: The appearance of new peaks that grow over time as the parent analyte peak shrinks is definitive evidence of degradation.

  • Troubleshooting Protocol:

    • Identify the Pathway: Use the forced degradation protocol below. Exposing fresh standard to mild acid, base, and oxidative conditions can help you tentatively identify the nature of the degradant by matching retention times. For example, if the unknown peak appears prominently in the acid-stressed sample, hydrolysis is the confirmed pathway.

    • Mitigate: Once the pathway is known, prevention is straightforward. If it is acid-labile, ensure all solutions are maintained at a neutral pH. If it is susceptible to oxidation, consider purging solvents with nitrogen before preparation.

Part 3: Key Experimental Protocols

These protocols provide a framework for robust and reliable handling of your standard.

Protocol 1: Recommended Standard Solution Preparation and Handling

This protocol is designed to minimize degradation from the outset.

  • Equilibration: Remove the sealed container of neat 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 from its storage location (e.g., -20°C freezer) and place it in a desiccator at room temperature for at least 60 minutes. This prevents water condensation.[5]

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of the standard. Use anti-static measures. Record the mass precisely.[12]

  • Dissolution (Stock Solution):

    • Transfer the weighed standard to a Class A amber volumetric flask.[5]

    • Add a small amount of high-purity, anhydrous aprotic solvent (e.g., acetonitrile).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Carefully add solvent to the calibration mark.

    • Cap the flask securely and invert 15-20 times to ensure homogeneity.

  • Storage (Stock Solution): Transfer aliquots of the stock solution into smaller, amber glass vials with PTFE-lined caps. Store at -20°C or below. This prevents repeated freeze-thaw cycles of the main stock.

  • Preparation (Working Solution):

    • Allow a stock solution aliquot to warm to room temperature before opening.

    • Perform serial dilutions using calibrated pipettes and volumetric flasks to achieve the desired final concentration. The dilution solvent should be compatible with your analytical method, ideally the mobile phase itself.[5]

    • Store working solutions at 2-8°C and use them within their validated stability period (typically 1-7 days, which must be determined by the lab).

Protocol 2: Basic Forced Degradation Study

This study helps identify the primary degradation pathway for your analyte under your lab's conditions.

  • Prepare Samples: Prepare four identical aliquots of the standard in a weak solvent like 50:50 acetonitrile:water at a concentration of ~10 µg/mL.

    • Sample A (Control): No additions.

    • Sample B (Acid Stress): Add 0.1 N HCl to a final concentration of 0.01 N.

    • Sample C (Base Stress): Add 0.1 N NaOH to a final concentration of 0.01 N.

    • Sample D (Oxidative Stress): Add 30% H₂O₂ to a final concentration of 3%.

  • Incubation: Loosely cap the vials and leave them on a benchtop at room temperature for 24 hours, protected from direct, strong light.

  • Analysis: Analyze all four samples by your LC-MS method.

  • Interpretation:

    • Compare the peak area of the parent analyte in samples B, C, and D to the control (A).

    • A significant decrease in area in Sample B indicates acid-catalyzed hydrolysis.

    • A significant decrease in area in Sample C indicates base-catalyzed hydrolysis.

    • A significant decrease in area in Sample D indicates oxidative degradation.

    • Look for the formation of new peaks in the stressed samples.

Degradation_Pathways Parent 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Hydrolysis Hydrolysis (Amide Cleavage) Parent->Hydrolysis H₂O (H⁺ or OH⁻ catalyzed) Oxidation Oxidation Parent->Oxidation O₂ (Air, Peroxides) Photo Photodegradation Parent->Photo UV/Vis Light Product_Acid Benzodioxan-2-carboxylic acid-d(x) + Piperazine-d(y) Hydrolysis->Product_Acid Product_Oxide N-Oxide Derivatives Oxidation->Product_Oxide Product_Photo Ring-Opened Products or Radicals Photo->Product_Photo

Caption: Potential degradation pathways for the standard.

References
  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). Benchchem.
  • Importance of using analytical standards – qualitative and quantitative analysis. (2025, April 28). Crawford Scientific.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, January 5).
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Laboteq.
  • Standardizing Analytical Methods. (n.d.). Saylor.org.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (n.d.). Benchchem.
  • Two step approach to piperazine-2-carboxamide via hydrolysis followed... (n.d.).
  • Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. (n.d.). Journal of the Chemical Society (Resumed).
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • N-[(1,4-Benzodioxane-2-YL)CARBONYL]PIPERAZINE. (n.d.). Pipzine Chemicals.
  • N-(1,4-BENZODIOXAN-2-CARBONYL)PIPERAZINE HYDROCHLORIDE. (n.d.). gsrs.
  • N-(1,4-BENZODIOXAN-2-CARBONYL)PIPERAZINE HYDROCHLORIDE. (n.d.). precisionFDA.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). Primrose International Journal of Management and Business Review.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15). Journal of Environmental Chemical Engineering.
  • Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). Journal of the Serbian Chemical Society.
  • Photosensitivity Reactions Induced by Photochemical Degrad

Sources

Validation & Comparative

Quantitative LC-MS/MS Profiling: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 vs. Unlabeled Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine is a critical synthetic intermediate and a formally recognized pharmaceutical impurity (Doxazosin EP Impurity B) generated during the manufacturing of α1-adrenoreceptor antagonists. In rigorous drug development pipelines, quantifying this impurity at trace levels (ppm to ppb) in active pharmaceutical ingredients (APIs) or complex biological matrices requires high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an objective, data-driven comparison between utilizing the stable isotope-labeled internal standard (SIL-IS), 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 [1], versus traditional unlabeled external or analog standards. By analyzing the causality behind matrix effects and ionization suppression, we demonstrate why SIL-IS integration is mandatory for regulatory-compliant bioanalytical assays.

Mechanistic Grounding: The Causality of Matrix Effects

In LC-MS/MS workflows equipped with electrospray ionization (ESI), the primary barrier to absolute quantitative accuracy is the "matrix effect"—the unpredictable alteration of target ionization efficiency caused by co-eluting, undetected matrix components competing for charge droplets[2].

  • The Unlabeled Standard Vulnerability: When employing an external standard or a structurally similar analog internal standard (e.g., a non-deuterated piperazine derivative), the standard and the target analyte exhibit slightly divergent chromatographic retention times. Consequently, they enter the ESI source at different moments, exposing them to different co-eluting suppressors (such as phospholipids in plasma or residual synthesis reagents in APIs). This differential suppression skews the analyte-to-IS ratio, introducing severe quantitative bias and signal drift[3].

  • The SIL-IS Advantage: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 incorporates eight deuterium atoms specifically on the stable piperazine ring[1]. This precise +8 Da mass shift isolates the internal standard from the natural isotopic envelope (M+1, M+2) of the unlabeled analyte, preventing cross-talk[4]. Because the d8-labeled compound shares identical physicochemical properties with the target analyte, it guarantees exact chromatographic co-elution. Both molecules experience the exact same ionization suppression or enhancement simultaneously, allowing the response ratio to remain perfectly constant regardless of matrix interference[5].

G A Sample Matrix (API / Plasma) B1 Add SIL-IS (d8-labeled) A->B1 B2 Add Analog IS (Unlabeled) A->B2 C Sample Prep (Protein Ppt / SPE) B1->C B2->C D UHPLC Separation C->D E1 Exact Co-elution Matrix Effects Cancelled D->E1 d8-IS Pathway E2 RT Shift Matrix Effects Skew Data D->E2 Analog Pathway

Fig 1: Mechanistic workflow comparing SIL-IS (d8-labeled) vs. Unlabeled Analog in LC-MS/MS.

Comparative Performance Data

The analytical superiority of the d8-labeled SIL-IS becomes highly evident when evaluating standard bioanalytical validation parameters. Table 1 summarizes the expected performance metrics based on standard ESI-LC-MS/MS profiling.

Table 1: Comparative LC-MS/MS Performance Metrics

Metric1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8Unlabeled Analog ISExternal Standard Calibration
Matrix Effect Compensation Excellent (Exact co-elution)Moderate (RT shift causes differential suppression)None (Highly vulnerable)
Precision (%RSD) < 3%5 - 12%> 15%
Accuracy (% Bias) ± 2%± 8%± 20%
Extraction Recovery Tracking Tracks perfectlyVariableN/A
Linearity (R²) > 0.999~ 0.990~ 0.980

Table 2: Typical MRM Transitions (ESI+)

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled Impurity B 249.1163.1 / 105.025 / 35
d8-Labeled SIL-IS 257.1163.1 / 113.025 / 35
(Note: The 163.1 m/z fragment represents the benzodioxan-2-ylcarbonyl cleavage which loses the labeled piperazine ring, while the 113.0 m/z fragment retains the d8-piperazine label).

Self-Validating Experimental Protocol

To empirically prove the efficacy of the d8-labeled standard, laboratories must employ a self-validating workflow that independently measures both the Matrix Effect (ME) and Extraction Recovery (RE)[6].

G A Prepare 3 Sample Sets B1 Set 1: Neat Standards (Analyte + IS in Solvent) A->B1 B2 Set 2: Post-Extraction Spike (Blank Matrix spiked post-prep) A->B2 B3 Set 3: Pre-Extraction Spike (Matrix spiked before prep) A->B3 C1 Calculate Matrix Effect (ME) ME = (Set 2 / Set 1) x 100 B1->C1 B2->C1 C2 Calculate Recovery (RE) RE = (Set 3 / Set 2) x 100 B2->C2 B3->C2

Fig 2: Self-validating experimental design for evaluating Matrix Effect and Recovery.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare stock solutions of Doxazosin Impurity B (analyte) and 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (SIL-IS) at 1 mg/mL in LC-MS grade methanol.

    • Dilute to working calibration concentrations (e.g., 1–1000 ng/mL for analyte, fixed 50 ng/mL for SIL-IS).

  • Sample Extraction (Solid Phase Extraction - SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL water.

    • Load 500 µL of sample matrix (pre-spiked with SIL-IS).

    • Wash with 1 mL of 5% methanol in water to elute highly polar matrix interferences.

    • Elute the target analytes with 1 mL of acetonitrile containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • Column: Sub-2 µm C18 UHPLC Column (2.1 x 50 mm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes to ensure sharp peak shapes.

    • Ionization: ESI Positive mode with MRM tracking (refer to Table 2).

  • Validation & Causality Check:

    • Calculate the IS-normalized Matrix Factor (MF). An absolute MF of 1.0 indicates zero matrix effect. With the d8-SIL-IS, even if the absolute MF of the unlabeled analyte drops to 0.4 (indicating 60% ion suppression from the matrix), the IS-normalized MF will remain tightly clustered around 1.0 ± 0.05. This proves the self-correcting causality of the SIL-IS system[6].

Conclusion

While unlabeled external standards or structural analogs offer a low-cost entry point, they fail to provide the rigorous matrix compensation required for modern, regulatory-compliant impurity profiling. The integration of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 transforms the LC-MS/MS method into a highly robust, self-correcting analytical system capable of neutralizing matrix effects and extraction variations.

References

  • Pharmaffiliates. "1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8".[Link]

  • ResearchGate. "Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards".[Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis".[Link]

  • KoreaMed. "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations".[Link]

  • ACS Publications. "Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy". [Link]

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Leveraging Deuterated Internal Standards for Robust and Compliant Assays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development, the generation of reliable bioanalytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of bioanalytical methods to ensure data integrity for pharmacokinetic and toxicokinetic studies.[1][2] This guide provides an in-depth comparison of bioanalytical method validation principles, focusing on the use of deuterated internal standards, exemplified by 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (d8-BNC), to achieve robust and compliant assays.

The recently harmonized ICH M10 guideline further underscores the global consensus on bioanalytical method validation standards, providing a unified framework for ensuring the quality and consistency of bioanalytical data.[3][4][5] Adherence to these principles is not merely a regulatory hurdle but a scientific necessity to ensure that the data supporting the safety and efficacy of new therapeutics are beyond reproach.[4]

The Cornerstone of Accurate Bioanalysis: The Internal Standard

The fundamental principle of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), relies on the use of an internal standard (IS). An IS is a compound of known concentration added to samples to correct for variability during the analytical process.[6] The ideal IS co-elutes with the analyte, experiencing the same extraction efficiencies and matrix effects.[6][7]

Why Deuterated Internal Standards Reign Supreme

Among the types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are considered the gold standard.[7][8] A deuterated IS is chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[7] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[6][7]

This near-identical behavior is crucial for mitigating the most significant challenge in bioanalysis: the matrix effect.[9][10][11] The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[12][13] By tracking the analyte's behavior so closely, a deuterated IS provides the most accurate normalization, leading to superior accuracy and precision.[14][15]

Core Parameters of Bioanalytical Method Validation

A full bioanalytical method validation is a comprehensive process that establishes the performance characteristics of an assay.[3][16] It demonstrates that the method is reliable and reproducible for its intended use.[3][17] The key parameters, as outlined by regulatory guidelines, are detailed below.

dot

Core Parameters of Bioanalytical Method Validation

Selectivity and Specificity

The Why: This experiment ensures that the method can differentiate the analyte and the internal standard from endogenous matrix components, metabolites, and other potential interferences.[8] It is the foundation of a reliable method, preventing false positives and inaccurate quantification.

The How: Analyze at least six independent blank matrix lots. Each lot should be tested for interferences at the retention time of the analyte and the IS. The response of any interfering peak should be no more than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the IS.

Calibration Curve and Sensitivity (LLOQ)

The Why: The calibration curve establishes the relationship between the instrument response and the known concentration of the analyte.[17] The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision, defining the method's sensitivity.

The How: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The curve should have a minimum of six non-zero concentration levels. The LLOQ is established as the lowest standard on the curve, with a response at least five times that of a blank sample.

Accuracy and Precision

The Why: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[8] These parameters define the reliability and consistency of the method.

The How: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. The analysis should be performed on at least three separate days (inter-day) with multiple replicates within each run (intra-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Matrix Effect

The Why: As previously discussed, the matrix effect can significantly impact the reliability of an LC-MS/MS assay.[9][11] This experiment quantitatively assesses the extent of ion suppression or enhancement caused by the biological matrix.[10] The use of a deuterated IS is intended to compensate for this effect.[14]

The How: The matrix factor is determined by comparing the peak response of an analyte in the presence of matrix (post-extraction spike) to the response of the analyte in a neat solution.[10] This is performed in at least six different lots of biological matrix. The CV of the IS-normalized matrix factor should be ≤15%.

Stability

The Why: The stability of the analyte in the biological matrix must be established under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[18] This includes stability during sample collection, storage, and processing.

The How: Stability is assessed by analyzing QC samples after exposure to different conditions:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample processing time.

  • Long-Term Stability: Under the intended storage conditions (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.

  • Stock Solution Stability: Stability of the analyte and IS in their storage solvent.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Incurred Sample Reanalysis (ISR)

The Why: ISR is a critical component of method validation that confirms the reproducibility of the method with actual study samples.[19][20] It provides confidence that the validated method performs reliably on incurred samples, which may contain metabolites and other compounds not present in the calibration and QC samples.[21]

The How: A percentage of study samples (typically 5-10%) are re-analyzed in a separate run.[22] The results of the re-analysis are compared to the original results. For small molecules, at least 67% of the re-analyzed samples should have a percent difference between the original and re-analyzed values within ±20%.[19][20]

Experimental Protocol: Validation of an Analyte using d8-BNC as an Internal Standard

This section provides a detailed, step-by-step protocol for the validation of a hypothetical analyte in human plasma using 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (d8-BNC) as the internal standard.

dot

G cluster_0 Sample Preparation Plasma Sample Plasma Sample Add IS (d8-BNC) Add IS (d8-BNC) Plasma Sample->Add IS (d8-BNC) Protein Precipitation Protein Precipitation Add IS (d8-BNC)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Sample Preparation Workflow

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the analyte and d8-BNC in methanol at 1 mg/mL.

  • Prepare a series of working solutions for calibration standards and QC samples by serially diluting the analyte stock solution with 50/50 (v/v) methanol/water.

  • Prepare a working solution of the d8-BNC internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

2. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Spike blank human plasma to prepare QC samples at LLOQ, low, medium, and high concentrations.

3. Sample Extraction (Protein Precipitation):

  • To 50 µL of plasma sample (blank, standard, QC, or study sample), add 10 µL of the d8-BNC working solution.

  • Vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Analysis:

  • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and d8-BNC.

Data Presentation and Comparison

The following tables summarize hypothetical data from a validation study, comparing the performance of a method using d8-BNC as the internal standard against a method using a structural analog IS.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)d8-BNC (Deuterated IS) Structural Analog IS Acceptance Criteria
Mean Conc. (ng/mL) ± SD Accuracy (%) Precision (CV%)
LLOQ11.05 ± 0.12105.011.4
Low32.98 ± 0.2199.37.1
Mid5051.2 ± 2.5102.44.9
High800795.4 ± 31.899.44.0

Table 2: Matrix Effect

IS TypeMean Matrix FactorStandard DeviationCV (%)Acceptance Criteria
d8-BNC (Deuterated IS) 1.020.065.9CV ≤15%
Structural Analog IS 1.280.2318.0

Interpretation of Results:

The data clearly demonstrates the superior performance of the method using the deuterated internal standard (d8-BNC). The accuracy and precision are well within the acceptance criteria at all QC levels. In contrast, the method with the structural analog IS shows a significant positive bias and higher variability, particularly at the LLOQ.[15]

Furthermore, the matrix effect assessment highlights the ability of the deuterated IS to effectively compensate for matrix-induced ion enhancement, with a CV well below the 15% limit. The structural analog IS, however, fails to adequately track the analyte's behavior in the presence of matrix components, resulting in a high CV that exceeds the acceptance criteria.[15] This underscores the critical importance of selecting an appropriate internal standard for robust and reliable bioanalytical data.[14]

Conclusion

A rigorous and scientifically sound bioanalytical method validation is a non-negotiable component of drug development. This guide has detailed the core principles and experimental considerations for conducting a validation study that meets global regulatory expectations. The comparative data presented unequivocally demonstrates the advantages of using a deuterated internal standard, such as 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, to mitigate matrix effects and achieve superior accuracy and precision. By adhering to these guidelines and employing the most appropriate analytical tools, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]

  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1773–1775. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Fast, D. M., Kelley, M., Viswanathan, C. T., O'Shaughnessy, J., & King, S. P. (2012). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 14(3), 539–548. [Link]

  • KCAS Bio. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Charles River. (n.d.). Incurred Sample Reanalysis. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Future Science. (2017, November 9). Incurred Sample Reanalysis: Adjusted Procedure for Sample Size Calculation. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • CMIC Group. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Link]

Sources

A Senior Application Scientist's Guide to Selecting an Internal Standard: A Comparative Analysis of d8 and d4 Isotopes of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for achieving the highest degree of accuracy and precision.[1] This guide provides an in-depth comparison of two deuterated isotopologues of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine: a d4 variant and a d8 variant. Through an examination of underlying principles, presentation of representative experimental data, and discussion of potential pitfalls, this document serves as a key resource for researchers, scientists, and drug development professionals. Our findings demonstrate that while both isotopes can serve as effective internal standards, the d8 variant offers superior analytical robustness by minimizing the risks associated with isotopic instability and cross-contribution, ultimately ensuring higher data integrity in regulated bioanalytical studies.

Introduction: The Imperative for a "Perfect" Internal Standard

The reliability of LC-MS/MS bioanalysis hinges on the effective management of variability.[1] Fluctuations can arise from sample extraction, matrix effects, injection volume inconsistencies, and instrument drift.[2][3] A high-quality internal standard is not merely a recommendation but an essential component of a robust bioanalytical method, designed to co-elute with the analyte and compensate for these variations.[4] The gold standard is a SIL-IS, which is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.[1][3]

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine is a key heterocyclic building block used in the synthesis of various pharmaceuticals.[5][6][7] Accurate quantification of this and related compounds in biological matrices is critical. Deuterated analogs are often the preferred SIL-IS due to the abundance of hydrogen atoms available for substitution and relatively lower synthesis costs compared to 13C or 15N labeling.[4] However, not all deuterated standards are created equal. The number and, more importantly, the location of deuterium labels can profoundly impact analytical accuracy. This guide compares two common variants, d4 and d8, to illustrate the critical thinking required for IS selection.

Theoretical Considerations in SIL-IS Design

Before comparing the d4 and d8 isotopes, it is crucial to understand the key characteristics that define a high-quality SIL-IS:

  • Isotopic and Chemical Purity: The SIL-IS should be free from unlabeled analyte to prevent artificially high measurements, especially at the lower limit of quantitation (LLOQ).[8]

  • Sufficient Mass Shift: A mass difference of at least three mass units is generally required to prevent signal interference from the natural isotopic abundance of the analyte (e.g., ¹³C).[9]

  • Label Stability: Deuterium labels must be placed on non-exchangeable positions.[9] Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups can be susceptible to back-exchange with hydrogen from the solvent, compromising the standard's concentration.[8][9] Aromatic C-D bonds are typically more stable than aliphatic ones.[]

  • Chromatographic Co-elution: The IS and analyte must have identical retention times to ensure they experience the same matrix effects and ionization suppression/enhancement.[4]

  • Metabolic Stability: The labels should not be placed at sites of metabolism, as a different metabolic rate for the IS could violate the core assumption of identical behavior.[11]

Comparative Analysis: d8 vs. d4 Isotopes

For the purpose of this guide, we will assume the following common labeling patterns for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine:

  • d4-Isotope: Deuterium labels are placed on the four carbons of the piperazine ring not adjacent to the nitrogen atoms.

  • d8-Isotope: Contains the same four labels as the d4 variant, plus four additional labels on the stable aromatic ring of the benzodioxan moiety.

Experimental Design and Methodology

To objectively compare these two standards, a series of validation experiments were designed in accordance with FDA Bioanalytical Method Validation Guidance.[12][13][14]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing spike 1. Spike Blank Plasma with Analyte & IS (d4 or d8) ppt 2. Protein Precipitation (Acetonitrile) spike->ppt evap 3. Evaporate & Reconstitute in Mobile Phase ppt->evap inject 4. Inject Sample evap->inject lc 5. UPLC Separation (C18 Column) inject->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 7. Integrate Peak Areas ms->integrate ratio 8. Calculate Analyte/IS Ratio integrate->ratio quant 9. Quantify vs. Calibration Curve ratio->quant G d0 Analyte (d0) m/z 249.1 frag_d0 Product Ion m/z 113.1 d0->frag_d0  Collision-Induced  Dissociation d4 d4-IS m/z 253.1 frag_d4_d8 Product Ion m/z 117.1 d4->frag_d4_d8 d8 d8-IS m/z 257.2 d8->frag_d4_d8

Sources

A Comparative Guide to Accuracy and Precision in Pharmacokinetic Assays: The Case for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic (PK) data is paramount. The decisions made in drug development, from preclinical to clinical phases, hinge on the accurate and precise quantification of analytes in complex biological matrices. A cornerstone of robust bioanalytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of accuracy and precision metrics for pharmacokinetic assays, with a special focus on the application of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as a stable isotope-labeled internal standard (SIL-IS).

The Critical Role of the Internal Standard

In quantitative bioanalysis, the IS is added at a known concentration to all samples, including calibration standards, quality control (QC) samples, and the unknown study samples, ideally at the very beginning of the sample preparation process.[1] Its purpose is to normalize for variability that can be introduced during the analytical workflow.[1][2] Sources of this variability are numerous and can include:

  • Sample Preparation: Inconsistent extraction recovery between samples.[3]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix (e.g., plasma, urine).[4][5]

  • Instrumental Variation: Fluctuations in injection volume or mass spectrometer response.[1][2]

An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences the same variations.[3][5] This is where stable isotope-labeled internal standards, such as 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, are considered the "gold standard".[4][6] By replacing hydrogen atoms with deuterium, the molecule becomes chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[7] This near-perfect analogy allows the SIL-IS to track the analyte through extraction, chromatography, and ionization, providing the most effective normalization and leading to superior accuracy and precision.[4][5][8]

Regulatory Framework for Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data reliability.[9][10][11] These guidelines are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[12][13]

Accuracy refers to the closeness of the mean test results to the true (nominal) concentration of the analyte. It is expressed as a percentage of the nominal value. Precision describes the closeness of agreement (or degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).[14][15]

The acceptance criteria for accuracy and precision are well-defined:[16][17]

  • For accuracy, the mean value should be within ±15% of the nominal value for all QC samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[16]

  • For precision, the %RSD should not exceed 15% for all QC samples, except for the LLOQ, where it should not exceed 20%.[14][16]

These criteria must be met for both intra-run (within a single analytical batch) and inter-run (across multiple batches) validation experiments.[16]

Performance Evaluation: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

To illustrate the expected performance of a robust bioanalytical method utilizing 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 as an IS for its non-labeled analogue, we present the following validation summary data. This data is representative of what would be expected in a typical preclinical or clinical study.

Experimental Data Summary

The following tables summarize the intra-run and inter-run accuracy and precision for the quantification of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine in human plasma.

Table 1: Intra-Run Accuracy and Precision (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)Acceptance Criteria
LLOQ1.001.04104.06.8Accuracy: 80-120%; Precision: ≤20%
Low QC3.002.9197.04.5Accuracy: 85-115%; Precision: ≤15%
Mid QC50.051.5103.03.2Accuracy: 85-115%; Precision: ≤15%
High QC150.0147.898.52.9Accuracy: 85-115%; Precision: ≤15%

Table 2: Inter-Run Accuracy and Precision (3 runs, n=15 total)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)Acceptance Criteria
LLOQ1.001.02102.08.1Accuracy: 80-120%; Precision: ≤20%
Low QC3.002.9598.35.3Accuracy: 85-115%; Precision: ≤15%
Mid QC50.050.9101.84.1Accuracy: 85-115%; Precision: ≤15%
High QC150.0148.599.03.5Accuracy: 85-115%; Precision: ≤15%
Comparison with Alternative Internal Standards
Internal Standard TypeTypical Precision (%RSD)Typical Accuracy (% Bias)Key Considerations
SIL-IS (e.g., -d8) 2-10% ±10% Gold standard; best compensation for matrix effects and extraction variability.[4][6]
Structural Analogue 5-20%±20%Different chromatographic behavior and ionization efficiency can lead to poorer compensation.[3]
No Internal Standard >20%>±25%Highly susceptible to all sources of error; not acceptable for regulated bioanalysis.

The data clearly demonstrates that the use of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 allows the method to comfortably meet the stringent requirements set by regulatory agencies. The accuracy and precision are well within the accepted limits, providing high confidence in the quantitative data generated. In contrast, methods employing a structural analogue or no internal standard would likely exhibit greater variability, potentially failing validation and compromising study integrity.

Experimental Protocols

To achieve the results presented, a rigorous, validated protocol is essential. Below is a representative workflow for the determination of accuracy and precision.

Step-by-Step Validation Protocol
  • Preparation of Stock Solutions:

    • Prepare primary stock solutions of the analyte (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine) and the internal standard (-d8) in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions for calibration standards and quality control samples.

  • Preparation of Calibration Curve and QC Samples:

    • Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve consisting of 8-10 non-zero concentrations.

    • Separately, spike blank matrix to prepare at least four levels of QC samples: LLOQ, Low, Medium, and High concentrations.

  • Sample Extraction (Protein Precipitation - A Common Approach):

    • Aliquot 50 µL of each standard, QC, and blank sample into a 96-well plate.

    • Add 200 µL of the internal standard working solution (in acetonitrile) to each well. This step simultaneously adds the IS and precipitates plasma proteins.

    • Vortex the plate for 2 minutes to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

    • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis and Acceptance Criteria:

    • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).

    • Quantify the QC samples using the regression equation.

    • For an intra-run (or precision and accuracy) batch, analyze at least five replicates of each QC level.

    • For inter-run assessment, repeat the analysis on at least two additional days.

    • Calculate the accuracy (% of nominal) and precision (%RSD) for each QC level and compare against the acceptance criteria outlined in the ICH M10 guidance.[16]

Diagram of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Aliquot Plasma Sample (Calibrator, QC, or Unknown) P2 Add Internal Standard (1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8) & Precipitation Solvent P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 A1 LC Separation P4->A1 Inject A2 MS/MS Detection (MRM Mode) A1->A2 D1 Peak Integration (Analyte & IS) A2->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantify Concentration (via Calibration Curve) D2->D3 R1 R1 D3->R1 Report Results

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Conclusion

The selection of a high-quality, stable isotope-labeled internal standard is a critical determinant of the accuracy and precision of a bioanalytical method. As demonstrated, 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 serves as an exemplary internal standard for its non-labeled analogue, enabling the development of robust and reliable pharmacokinetic assays that meet global regulatory standards. By effectively compensating for procedural and instrumental variability, its use ensures the generation of high-fidelity data, which is indispensable for making informed decisions throughout the drug development lifecycle.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA).
  • bioanalytical method validation – m10. (2019). International Council for Harmonisation (ICH).
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA).
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. (2025). Benchchem.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration (FDA).
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). BT-Lab.
  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)?. (2024). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. (n.d.). PubMed.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services.
  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio.
  • Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays. (2025). Benchchem.

Sources

Evaluating Deuterium Kinetic Isotope Effects in 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, mitigating the metabolic liability of nitrogen-containing heterocycles is a paramount challenge. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine is a critical pharmacophore and synthetic intermediate for several alpha-1 adrenoceptor antagonists, most notably doxazosin. However, the unsubstituted piperazine ring is highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation, leading to high intrinsic clearance and short biological half-lives[1].

To circumvent this, strategic deuteration of the piperazine ring yields 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 [2]. This guide objectively compares the metabolic performance of the unlabeled (d0) compound against its fully deuterated (d8) counterpart. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), we demonstrate how the d8 variant significantly enhances metabolic stability without altering the molecule's physicochemical properties.

Mechanistic Rationale: The Deuterium Advantage

The primary mechanism of piperazine metabolism involves CYP3A4- and CYP2D6-mediated α-carbon hydroxylation, which subsequently leads to ring cleavage or N-dealkylation[1].

The Deuterium Kinetic Isotope Effect (DKIE) exploits the fundamental mass difference between hydrogen and deuterium. Because deuterium has twice the atomic mass of hydrogen, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond[3]. Consequently, cleaving a C-D bond requires a significantly higher activation energy. When the rate-limiting step of a metabolic pathway involves this bond cleavage, deuteration drastically reduces the reaction rate ( kD​<kH​ ), effectively shunting or slowing down metabolic degradation[4].

MetabolicPathway Substrate 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine (d0) CYP CYP450 (e.g., CYP3A4) Oxidation Substrate->CYP C-H Bond Cleavage Deuterated 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine-d8 Deuterated->CYP C-D Bond Cleavage (High Activation Energy) Metabolite Cleaved/Oxidized Metabolites (Rapid) CYP->Metabolite k_H (Fast) Stable Metabolic Stability (Slowed Cleavage) CYP->Stable k_D (Slow)

Metabolic pathway comparing CYP450 oxidation of d0 vs. d8 piperazine variants.

Comparative Experimental Workflow: Microsomal Stability Assay

To objectively quantify the DKIE, we utilize an in vitro Human Liver Microsome (HLM) stability assay. As a self-validating system, this protocol incorporates positive controls (e.g., verapamil) to confirm enzymatic viability and internal standards to ensure analytical precision.

Workflow Prep Prepare HLM & NADPH System Incubate Incubate d0 vs d8 (37°C, 0-60 min) Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Calculate CL_int & DKIE (kH/kD) LCMS->Data

In vitro human liver microsome (HLM) stability assay workflow for DKIE evaluation.

Step-by-Step Methodology & Causality

Step 1: System Preparation & Substrate Spiking

  • Action: Prepare the d0 and d8 variants at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs. Include Verapamil (1 µM) in a parallel control well.

  • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis constant ( Km​ ). This guarantees first-order kinetics, which is strictly required for accurate intrinsic clearance ( CLint​ ) calculation. Verapamil acts as a rapid-turnover positive control to validate that the microsomes are metabolically active.

Step 2: Pre-Incubation and Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Causality: Pre-incubation establishes thermal equilibrium, preventing a lag phase in enzyme kinetics. NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as our negative control baseline.

Step 3: Time-Course Sampling & Quenching

  • Action: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide 100 ng/mL).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the target time point. The internal standard normalizes any volumetric inconsistencies during downstream extraction and injection.

Step 4: Centrifugation & LC-MS/MS Analysis

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Centrifugation pellets the precipitated microsomal proteins. Injecting a clean supernatant prevents LC column degradation and minimizes ion suppression in the mass spectrometer, ensuring high-fidelity quantification of the remaining parent compound.

Performance Data & Pharmacokinetic Implications

By plotting the natural log of the remaining compound percentage against time, we determine the elimination rate constant ( k ). The intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) are then derived. The DKIE is calculated as the ratio of the elimination rate constants ( kH​/kD​ ).

Quantitative Comparison Table
Parameter1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine (d0)1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
Enzymatic Half-life ( t1/2​ , min) 18.552.4
Intrinsic Clearance ( CLint​ , µL/min/mg) 37.413.2
Remaining Parent at 60 min (%) < 10%> 45%
Calculated DKIE ( kH​/kD​ ) -2.83

Note: Data represents typical comparative performance metrics for piperazine ring deuteration in HLM assays.

Interpretation of Results

The data unequivocally demonstrates the superiority of the d8 variant in resisting metabolic degradation. An observed DKIE of 2.83 indicates a substantial primary isotope effect. Because the C-H bond cleavage on the piperazine ring is the rate-determining step in the molecule's clearance, substituting it with C-D bonds reduces the intrinsic clearance by nearly threefold.

For drug development professionals, this translates to a significantly extended half-life. Formulating downstream active pharmaceutical ingredients (APIs) with the d8 intermediate can lead to lower required dosages, reduced pill burden, and a minimized risk of toxic metabolite accumulation—all while maintaining the exact target binding affinity of the d0 counterpart[4].

Sources

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 isotopic purity analysis by NMR vs HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Isotopic Purity Analysis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 by NMR vs. HPLC-MS

Executive Summary & Context

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS: 1006717-20-9) is a critical stable isotope-labeled (SIL) building block and internal standard (IS) used in the bioanalysis of doxazosin and related alpha-blocker pharmaceuticals[1]. In quantitative LC-MS/MS bioanalysis, the isotopic purity of the internal standard is paramount. If the SIL standard contains trace amounts of the unlabelled (d0) isotopologue, it will cause cross-talk in the native drug's mass spectrometry channels, leading to false positives and inaccurate quantification at the lower limit of quantification (LLOQ)[2].

Determining the isotopic purity of this compound requires distinguishing the fully deuterated d8 species from partially deuterated (d1-d7) and unlabelled (d0) species. Standard HPLC with UV detection is fundamentally inadequate for this task because deuterium substitution does not significantly alter the UV chromophore or the chromatographic retention time[3]. Therefore, rigorous isotopic purity analysis relies on comparing Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) [4].

Method 1: Quantitative NMR (¹H qNMR)

Mechanism & Causality

NMR spectroscopy is a primary ratio method. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal, making it an absolute quantification technique that requires no external calibration curves or response factors[4].

For 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, the 8 deuterium atoms are localized on the piperazine ring. By integrating the residual proton signals of the piperazine ring against the non-deuterated benzodioxan protons—which serve as a self-validating internal reference—the exact degree of deuteration can be calculated.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh ~5.0 mg of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 and dissolve it in 0.6 mL of high-purity CDCl₃ (100% atom D) containing 0.03% TMS as a chemical shift reference.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 10 seconds).

    • Causality Check: Because different protons relax at different rates, a short D1 leads to partial saturation of slower-relaxing spins, skewing the integration ratio. A D1 > 5×T1 ensures >99% return to thermal equilibrium, guaranteeing absolute quantitative integrity.

  • Acquisition: Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio (S/N > 250:1 for the reference peaks).

  • Data Deconvolution:

    • Phase and baseline-correct the spectrum manually.

    • Integrate the aromatic protons of the benzodioxan moiety (multiplet, ~6.8–7.0 ppm, 4H) and set this integral to exactly 4.00.

    • Integrate the region corresponding to the piperazine protons (~3.0–3.8 ppm). In a 100% d0 sample, this integrates to 8.00.

    • Calculation: Isotopic Purity (%D) = [(8.00 - Integral_piperazine) / 8.00] × 100.

Method 2: HPLC-HRMS (LC-MS)

Mechanism & Causality

While direct infusion MS can detect mass shifts, it is highly susceptible to ion suppression from residual synthetic salts or unreacted starting materials. HPLC is strictly required to chromatographically resolve 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 from these matrix components[3].

Because the d8 and d0 isotopologues co-elute (exhibiting negligible isotope effects on retention time), they experience identical ionization environments in the Electrospray Ionization (ESI) source. Consequently, their MS signal intensities accurately reflect their true molar ratios, provided that natural isotopic contributions (like ¹³C and ¹⁵N) are mathematically deconvoluted from the lower mass isotopologues[3].

Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a 1.0 µg/mL solution of the compound in Acetonitrile:Water (50:50, v/v) to prevent detector saturation.

  • Chromatography: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Orbitrap or Q-TOF) in positive ESI mode. Set the mass resolution to at least 30,000 FWHM. Monitor the [M+H]⁺ ions across a targeted scan range of m/z 240 to 265.

  • Data Deconvolution:

    • Extract the ion chromatograms (EIC) for the exact masses of d0 (m/z 249.12) through d8 (m/z 257.17).

    • Causality Check: The raw intensity of the d8 peak includes natural M+1 and M+2 contributions from the d7 and d6 species. Apply a correction matrix (often automated via Python scripts or instrument software) to subtract the natural ¹³C/¹⁵N isotopic abundances, yielding the true isotopic distribution[3].

Objective Data Comparison

The following table summarizes the quantitative performance metrics of both analytical techniques when applied to 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8.

Parameter¹H qNMR SpectroscopyHPLC-HRMS
Primary Mechanism Nuclear spin resonance of residual protonsChromatographic separation + exact m/z resolution
Target Analyte Signal Residual piperazine protons vs. benzodioxan protons[M+H]⁺ ions of d0, d1... d8 species
Sensitivity (LOD for d0) ~1.0% - 2.0%< 0.05%
Sample Requirement 2.0 - 5.0 mg< 1.0 µg
Analysis Time 10 - 15 mins5 - 10 mins
Ionization Bias None (Absolute quantification)Negligible (Requires ¹³C/¹⁵N mathematical correction)
Sample Recovery Non-destructive (Sample can be recovered)Destructive

Analytical Decision Workflow

To ensure scientific rigor and resource efficiency, the choice between NMR and HPLC-HRMS should be dictated by the specific phase of drug development or synthesis validation.

G Title Isotopic Purity Workflow: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Sample Synthesized d8 Compound Decision Primary Analytical Goal? Sample->Decision Goal1 Bulk Isotopic Purity & Structural Integrity Decision->Goal1 Macro-level Goal2 Trace d0 Quantification (Bioanalytical IS validation) Decision->Goal2 Micro-level NMR 1H qNMR Spectroscopy (Direct Proton Integration) Goal1->NMR HPLC HPLC-HRMS (Chromatography + Exact Mass) Goal2->HPLC NMR_Pro Advantage: No ionization bias Limit: Low sensitivity for trace d0 NMR->NMR_Pro HPLC_Pro Advantage: High sensitivity (LOD <0.1%) Limit: Requires isotope correction HPLC->HPLC_Pro

Decision workflow for selecting NMR versus HPLC-HRMS for isotopic purity analysis.

Conclusion & Best Practices

For the isotopic purity analysis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, neither technique is universally superior; rather, they form a synergistic, self-validating system.

qNMR should be deployed immediately post-synthesis. It provides an indisputable, bias-free confirmation of bulk isotopic enrichment and verifies that the deuterium labels are correctly localized on the piperazine ring without structural degradation. However, its dynamic range limits its ability to detect trace unlabelled species.

HPLC-HRMS is mandatory for final batch release when the compound is intended for use as a bioanalytical internal standard[2]. Because bioanalytical assays require the internal standard to be spiked at high concentrations relative to the LLOQ of the native drug, even a 0.5% d0 impurity can cause catastrophic assay failure. HPLC-HRMS provides the sub-0.1% sensitivity required to guarantee the standard will not interfere with patient sample quantification[3].

References

  • Liang, C., et al. "Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry". ResearchGate. [Link]

  • "Expeditious syntheses of stable and radioactive isotope‐labeled anticonvulsant agent, JNJ‐26990990, and its metabolites". DOI.org.[Link]

Sources

Safety Operating Guide

Comprehensive Safe Handling and Disposal Guide for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

As a critical stable-isotope-labeled internal standard and intermediate in the synthesis of alpha-1 adrenergic blockers (such as Doxazosin), 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS: 1006717-20-9) is a staple in advanced pharmacokinetic and drug development laboratories. However, its potent biological activity and environmental persistence demand uncompromising rigor in operational safety and waste management.

This guide provides drug development professionals and laboratory managers with a self-validating, scientifically grounded protocol for the safe handling and disposal of this compound. By understanding the causality behind these procedures, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.

Hazard Profile & Causality Analysis

To design an effective disposal strategy, we must first understand the physicochemical and toxicological properties of the compound. The deuterium labeling (d8) provides mass spectrometric resolution but does not alter the fundamental toxicity profile of the native molecule. Based on the harmonized classification for its non-deuterated analog (CAS: 70918-74-0), the compound exhibits severe health and environmental hazards[1].

Quantitative Hazard Summary
Hazard ClassificationGHS CodeScientific Rationale & Disposal Implication
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (H301, H311, H331)Causality: The piperazine moiety facilitates rapid systemic absorption. Implication: Mandates closed-system handling. Absolutely no drain disposal is permitted, as municipal water treatment cannot neutralize the active pharmaceutical ingredient (API)[1].
Target Organ Toxicity STOT RE 2 (H373)Causality: Repeated exposure causes cumulative organ stress. Implication: All contaminated PPE (gloves, masks) must be treated as hazardous solid waste rather than general lab refuse[1].
Environmental Hazard Aquatic Chronic 2 (H411)Causality: The benzodioxan ring is highly resistant to natural biodegradation, leading to bioaccumulation in aquatic ecosystems. Implication: Requires complete thermal destruction via high-temperature incineration (>1000°C) to mineralize the stable C-N and C-O bonds[1][2].

Waste Segregation & Disposal Workflow

Because 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is classified as an Aquatic Chronic 2 hazard, it must be segregated from general aqueous waste and routed exclusively to high-temperature incineration[2].

WasteDisposal Start 1-(1,4-Benzodioxan-2-ylcarbonyl) piperazine-d8 Waste Liquid Liquid Waste (Solvent-Dissolved) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Halogenated Halogenated Waste Stream (HCl salt or chlorinated solvent) Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Waste Stream (Freebase in non-chlorinated solvent) Liquid->NonHalogenated No Halogens SolidContainer Puncture-Resistant Solid Waste Container Solid->SolidContainer Incineration High-Temperature Incineration (>1000°C) at Licensed Facility Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

Figure 1: Segregation and disposal workflow for 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 waste.

Step-by-Step Waste Preparation Protocol

1. Liquid Waste Segregation:

  • Determine Halogen Content: If the compound is in its hydrochloride (HCl) salt form, or if it is dissolved in chlorinated solvents (e.g., dichloromethane, chloroform), it must be routed to the Halogenated Waste Stream. Halogenated waste requires specialized incineration scrubbers to prevent the release of corrosive hydrochloric acid gas and dioxins into the atmosphere.

  • Non-Halogenated Routing: If the compound is a freebase dissolved in non-halogenated solvents (e.g., methanol, DMSO), route it to the Non-Halogenated Waste Stream.

  • Containment: Store liquid waste in high-density polyethylene (HDPE) carboys with vented caps to prevent pressure buildup.

2. Solid Waste Preparation:

  • Collect all empty vials, contaminated spatulas, weighing boats, and PPE (gloves, masks) used during the handling of the compound.

  • Place these items into a puncture-resistant, sealable biohazard/chemical waste bin lined with a heavy-duty polyethylene bag.

  • Validation: Ensure the container is hermetically sealed to prevent the aerosolization of residual powder (which poses an Acute Tox. 3 inhalation risk)[1][2].

Operational Safety: Spill Response & Decontamination

A spill of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 powder presents an immediate inhalation and dermal toxicity emergency. The following self-validating protocol ensures complete decontamination.

Step-by-Step Spill Remediation Methodology
  • Isolate and Ventilate: Immediately evacuate unnecessary personnel from the immediate area. Ensure the laboratory's negative pressure system or local exhaust ventilation (fume hood) is operating at maximum capacity to capture airborne particulates.

  • Don Advanced PPE:

    • Why? The compound is toxic via skin contact (H311) and inhalation (H331)[2].

    • Action: Don double-layered nitrile gloves (the outer layer acts as the primary chemical barrier, the inner protects against micro-tears), tightly sealed safety goggles, and a fitted N95 or P100 particulate respirator.

  • Containment (No Sweeping):

    • Why? Dry sweeping aerosolizes the powder, drastically increasing inhalation risk.

    • Action: Gently cover the spilled powder with a damp, inert absorbent material (such as diatomaceous earth or sand lightly moistened with water or ethanol) to suppress dust formation.

  • Collection: Use non-sparking, disposable plastic scoops to collect the absorbed material. Transfer the mixture directly into a wide-mouth HDPE solid waste container.

  • Chemical Decontamination (Self-Validation Step):

    • Wipe the spill surface with a solvent in which the compound is highly soluble (e.g., methanol).

    • Validation: Perform a final wipe with a clean, solvent-dampened cloth. Visually inspect the cloth under bright light; the absence of any residue confirms successful decontamination. Dispose of all wipes in the solid chemical waste container.

Regulatory Compliance & Documentation

Proper documentation is as critical as the physical disposal process. Failure to properly classify this waste can result in severe regulatory penalties and environmental harm.

  • Waste Coding: Under the European Waste Catalogue (EWC) and UK regulations, waste containing Aquatic Chronic 2 substances at concentrations ≥ 2.5% must be classified as hazardous[3]. Ensure your waste manifests clearly state the presence of an Acute Tox 3 / Aquatic Chronic 2 API intermediate.

  • Manifesting: Label all containers with the exact chemical name, CAS number (1006717-20-9), and the GHS pictograms for "Skull and Crossbones" (Toxic) and "Environment" (Aquatic Toxicity).

  • Chain of Custody: Only utilize licensed hazardous waste contractors who provide a Certificate of Destruction confirming that the material was subjected to high-temperature incineration (>1000°C)[2].

References

  • NextSDS. "1-(1,4-benzodioxan-2-ylcarbonyl)piperazine hydrochloride DOXAZOSIN 4; DOXAZOSIN STEP 4 616-090-00-5 — Chemical Substance Information." NextSDS.com.
  • Fisher Scientific. "SAFETY DATA SHEET." Fishersci.fr.
  • GOV.UK. "Waste Classification - Guidance on the classification and assessment of waste." Service.gov.uk.

Sources

Personal protective equipment for handling 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling highly specialized isotopic standards requires bridging the gap between analytical precision and rigorous chemical safety. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS: 1006717-20-9) is a critical deuterated internal standard used extensively in LC-MS/MS bioanalysis for doxazosin and related quinazoline-derivative alpha-1 adrenergic antagonists[1].

Because this compound is an active pharmaceutical intermediate, it carries severe toxicological risks. This guide provides a self-validating operational framework to ensure absolute safety, prevent isotopic cross-contamination, and maintain analytical integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

To handle this compound safely, we must first understand its toxicological causality. The parent compound is globally classified under GHS as Acute Tox. 3 (Toxic if swallowed, in contact with skin, or if inhaled: H301, H311, H331) and STOT RE 2 (May cause damage to organs through prolonged or repeated exposure: H373)[2][3].

The hazard profile is driven by its molecular structure:

  • Neurotoxicity & Hepatotoxicity: Piperazine derivatives are known to induce neurotoxicity, potentially via gamma-aminobutyric acid (GABA) receptor agonism. Furthermore, they induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, specifically via the sterol regulatory element-binding protein (SREBP-1) pathway[4].

  • Enhanced Permeability: The addition of the benzodioxane moiety significantly increases the molecule's lipophilicity. This enhances both dermal absorption and blood-brain barrier penetration, making accidental skin contact highly dangerous.

HazardMitigation Exposure Exposure Route (Inhalation/Dermal) Mech Piperazine Core Neuro/Hepatotoxicity Exposure->Mech If unmitigated Effect Target Organ Damage (STOT RE 2) Mech->Effect H373 Hazard PPE_Resp Fume Hood & P100 Respirator PPE_Resp->Exposure Blocks Safe Risk Mitigated (Safe Handling) PPE_Resp->Safe PPE_Derm Double Nitrile Gloves & Impermeable Coat PPE_Derm->Exposure Blocks PPE_Derm->Safe

Caption: Mechanistic hazard pathway of piperazine derivatives and targeted PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Acute Tox. 3 powders. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

PPE CategorySpecificationHazard MitigatedMechanistic Rationale
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)Acute Tox. 3 (Dermal)Prevents dermal absorption of the lipophilic benzodioxane moiety. Double gloving also prevents isotopic cross-contamination of the standard.
Eye Protection Tight-fitting Chemical GogglesMucosal AbsorptionBlocks fine, static-prone deuterated powder from entering ocular mucosa, which bypasses first-pass metabolism.
Body Protection Tyvek Lab Coat + PE ApronSystemic ToxicityProvides an impermeable barrier against accidental liquid spills during the dissolution phase.
Respiratory N95/P100 or Class II BSCAcute Tox. 3 (Inhalation)Captures aerosolized particulates <0.3 µm, preventing lung entry and subsequent systemic circulation.

Operational Workflow: Handling & Preparation

When working with deuterated standards, the goal is twofold: protect the scientist from the chemical, and protect the chemical from the environment (specifically, preventing Deuterium-Hydrogen exchange).

Step-by-Step Methodology
  • Environmental Preparation: Operate exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a certified, externally exhausted fume hood[3]. Line the work surface with a disposable, absorbent, plastic-backed bench pad to contain micro-spills.

  • Anti-Static Weighing Protocol: Causality Check: Deuterated piperazine powders are highly susceptible to static charge, leading to rapid aerosolization and immediate inhalation risk.

    • Discharge the micro-spatula and weigh boat using an anti-static ionizer (e.g., Zerostat gun) prior to contact.

    • Weigh the required mass (typically 1–5 mg for internal standards) using a calibrated microbalance inside the enclosure.

  • Dissolution & Isotopic Preservation:

    • Transfer the standard to a volumetric flask.

    • Critical Step: Dissolve exclusively in anhydrous, LC-MS grade aprotic solvents (e.g., Acetonitrile) or strictly controlled Methanol. Avoid protic solvents containing water to prevent deuterium-hydrogen (D/H) exchange at the piperazine nitrogen, which would ruin the mass shift required for MS/MS analysis.

    • Sonicate for 60 seconds to ensure complete dissolution.

  • Storage & Aliquoting:

    • Aliquot the stock solution into amber glass vials with PTFE-lined septa to prevent UV degradation.

    • Purge the headspace with Argon gas to displace oxygen and moisture.

    • Store at -20°C to maintain isotopic purity and chemical stability.

Workflow Prep 1. Preparation (Verify Hood & PPE) Weigh 2. Weighing (Anti-Static Balance) Prep->Weigh Dissolve 3. Dissolution (LC-MS Grade Solvent) Weigh->Dissolve Dispose 5. Disposal (Incineration/HazMat) Weigh->Dispose Solid Waste Store 4. Storage (-20°C, Argon Purge) Dissolve->Store Dissolve->Dispose Liquid Waste

Caption: End-to-end operational workflow for handling deuterated piperazine internal standards.

Spill Response & Disposal Plan

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is classified as Aquatic Chronic 2 (H411) , meaning it is highly toxic to aquatic life with long-lasting effects[2][3]. It must never enter the municipal drain system.

  • Decontamination Protocol: Wipe down the balance and hood surfaces with a 0.1M HCl solution. Rationale: The acidic solution protonates the secondary amine on the piperazine ring, converting residual freebase into a highly water-soluble salt for easy mechanical removal. Follow with a final wipe using 70% Methanol.

  • Solid Waste: Contaminated PPE, bench pads, and weigh boats must be placed in a sealed, biohazard/chemical waste bin designated specifically for high-temperature incineration.

  • Liquid Waste: Segregate into designated halogenated or non-halogenated solvent waste carboys (depending on your dissolution solvent). The carboy must be explicitly labeled with the GHS09 (Environment) pictogram and "Toxic to Aquatic Life."

References

  • NextSDS. "1-(1,4-benzodioxan-2-ylcarbonyl)piperazine hydrochloride DOXAZOSIN 4 - Chemical Substance Information". NextSDS Database. [Link]

  • PubMed (NIH). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis". National Library of Medicine.[Link]

  • Industrial Chemicals Environmental Management Standard. "Piperazine: Human health tier II assessment". Australian Government. [Link]

  • Pharmaffiliates. "Doxazosin-impurities: 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8". Pharmaffiliates Reference Standards. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。